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  • Product: 3-(2,4-Dioxoimidazolidin-1-yl)alanine
  • CAS: 95657-12-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

An In-Depth Technical Guide to 3-(2,4-Dioxoimidazolidin-1-yl)alanine: Structural Dynamics and Application in Antiviral Peptidomimetics Executive Summary The rational design of direct-acting antivirals relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2,4-Dioxoimidazolidin-1-yl)alanine: Structural Dynamics and Application in Antiviral Peptidomimetics

Executive Summary

The rational design of direct-acting antivirals relies heavily on the precise manipulation of non-natural amino acids to exploit highly conserved viral targets. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8), also known as hydantoin-1-alanine or (S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid, has emerged as a critical structural motif in modern medicinal chemistry[1][2]. Functioning as a quisqualic acid analog and a sophisticated glutamine surrogate, this compound is strategically deployed in the P1 position of peptidomimetic inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[3][4].

This whitepaper provides a comprehensive analysis of the chemical properties, structural causality, and synthetic integration of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, specifically focusing on its role in next-generation Mpro inhibitors such as GC373-Hyd[4].

Chemical Structure and Physicochemical Properties

At its core, 3-(2,4-Dioxoimidazolidin-1-yl)alanine consists of an L-alanine backbone where the β -carbon is covalently linked to the N1 position of a 2,4-dioxoimidazolidine (hydantoin) ring.

The Bioisosteric Rationale

In the context of viral protease inhibitors, the S1 subsite of coronaviral Mpro enzymes exhibits a strict preference for glutamine residues[5]. First-generation inhibitors, such as GC373 and the FDA-approved nirmatrelvir (Paxlovid), utilize a γ -lactam (pyrrolidone) ring to mimic the glutamine side chain[5][6]. However, substituting the pyrrolidone ring with a hydantoin moiety (via 3-(2,4-Dioxoimidazolidin-1-yl)alanine) introduces a secondary amine (NH) into the ring system[4][6].

Causality in Design: This structural modification serves two critical purposes:

  • Enhanced Hydrogen Bonding: The additional NH acts as a potent hydrogen bond donor, altering the interaction network with key S1 pocket residues (specifically His163, Phe140, and Glu166), potentially increasing binding stability[4][6].

  • Metabolic Resilience & Solubility: The hydantoin ring alters the topological polar surface area (TPSA) and dipole moment of the molecule, improving aqueous solubility and providing a distinct metabolic profile compared to traditional lactam-based surrogates[7].

Quantitative Physicochemical Profile

Table 1: Fundamental Properties of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

PropertyValue / Description
IUPAC Name (2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
CAS Registry Number 95657-12-8
Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
H-Bond Donors 3 (Amine, Carboxylic acid, Hydantoin NH)
H-Bond Acceptors 5 (Carbonyl oxygens, Hydantoin N1)
Primary Application P1 Glutamine surrogate in Mpro peptidomimetics

Pharmacological Application: SARS-CoV-2 Mpro Inhibition

The integration of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into the GC373 scaffold yields GC373-Hyd , a novel peptidomimetic that targets the highly conserved Cys145 catalytic residue of SARS-CoV-2 Mpro[4][5].

Mechanism of Action

The inhibition of Mpro by GC373-Hyd is a two-step process governed by structural recognition and covalent trapping:

  • Recognition (The P1 Surrogate): The 3-(2,4-Dioxoimidazolidin-1-yl)alanine moiety inserts deeply into the S1 pocket. The hydantoin ring forms a rigid hydrogen-bonding network with the imidazole ring of His163 and the backbone of Glu166[4][6].

  • Covalent Trapping (The Warhead): Once anchored, the electrophilic aldehyde warhead at the C-terminus of the inhibitor is positioned in optimal proximity to Cys145. The thiolate of Cys145 executes a nucleophilic attack on the aldehyde carbon, forming a reversible, yet highly stable, hemithioacetal complex that halts viral polyprotein cleavage[5][8].

Mpro_Inhibition GC373_Hyd GC373-Hyd (Inhibitor) Hydantoin P1: 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Glutamine Surrogate) GC373_Hyd->Hydantoin Comprises Warhead Aldehyde Warhead GC373_Hyd->Warhead Comprises S1_Pocket S1 Pocket (His163, Glu166) Hydantoin->S1_Pocket H-Bonding Network (Replaces Pyrrolidone) Cys145 Catalytic Cys145 Warhead->Cys145 Nucleophilic Attack Mpro SARS-CoV-2 Mpro Enzyme Mpro->S1_Pocket Contains Mpro->Cys145 Contains Complex Reversible Hemithioacetal Complex S1_Pocket->Complex Cys145->Complex Outcome Viral Replication Halted Complex->Outcome Enzyme Inactivation

Figure 1: Mechanistic workflow of SARS-CoV-2 Mpro inhibition by the GC373-Hyd peptidomimetic.

Comparative Efficacy Data

Table 2: Comparative Analysis of P1 Glutamine Surrogates in Mpro Inhibitors

InhibitorP1 Surrogate MoietyElectrophilic WarheadMpro Binding Affinity / Efficacy Context
GC373 γ -Lactam (Pyrrolidone)AldehydeIC50 ~ 0.40 μ M (Potent baseline)[5]
GC373-Hyd Hydantoin (2,4-Dioxoimidazolidine)AldehydeMicromolar inhibition; enhanced solubility[4][7]
Nirmatrelvir γ -Lactam (Pyrrolidone)NitrileNanomolar IC50; forms thioimidate adduct[6]

Experimental Protocol: Synthesis and Validation of GC373-Hyd

The synthesis of GC373-Hyd from its non-natural amino acid precursor requires precise control over oxidation states. The final step—converting the alcohol precursor to the active aldehyde—is notoriously difficult because aldehydes containing the hydantoin moiety are highly unstable, prone to acid/base-catalyzed condensation, and susceptible to epimerization at the α -chiral center[3][4].

To ensure a self-validating system , we employ a highly controlled Swern oxidation followed immediately by in vitro functional validation (FRET assay), bypassing traditional, loss-inducing purification steps[4][9].

Step-by-Step Methodology: Swern Oxidation to GC373-Hyd

Rationale: Swern oxidation is chosen over Dess-Martin periodinane or Jones reagent because it operates at cryogenic temperatures (-78 °C), which strictly suppresses the over-oxidation to carboxylic acids and prevents the racemization of the delicate 3-(2,4-dioxoimidazolidin-1-yl)alanine stereocenter[4].

  • System Preparation: Purge a dry, round-bottom flask with Argon. Add anhydrous Tetrahydrofuran (THF, 200 μ L) and Dimethyl Sulfoxide (DMSO, 50 μ L, 0.70 mmol, 8 eq.). Cool the mixture to -78 °C using a dry ice/acetone bath[4].

  • Activation of DMSO: Dropwise, add oxalyl chloride (50 μ L, 0.35 mmol, 4 eq.) while maintaining rigorous stirring. Causality: This generates the highly electrophilic dimethylchlorosulfonium ion intermediate. Allow to stir for 30 minutes at -78 °C[4].

  • Substrate Addition: Dissolve the precursor, benzyl (1-((1-(2,4-dioxoimidazolidin-1-yl)-3-hydroxypropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (37 mg, 0.09 mmol, 1 eq.), in 1 mL of anhydrous THF. Add this solution dropwise to the activated DMSO mixture. Stir at -78 °C for 1 hour[4].

  • Base Addition and Quenching: Add Triethylamine (TEA, 98 μ L, 0.70 mmol, 8 eq.) dropwise. Causality: TEA neutralizes the reaction and facilitates the final elimination step to form the aldehyde. Gradually warm the reaction to -30 °C over 30 minutes, hold for 1 hour, then warm to 0 °C. Quench immediately with 2 mL of saturated ammonium chloride solution to prevent base-catalyzed condensation of the newly formed GC373-Hyd[4].

  • Self-Validation via Pre-Steady-State Kinetics: Because the resulting GC373-Hyd aldehyde is transient[3], do not subject it to aggressive silica gel chromatography. Instead, immediately thaw a small aliquot and subject it to a Förster resonance energy transfer (FRET) enzymatic assay.

    • Validation Metric: Pre-incubate SARS-CoV-2 Mpro (2.5 μ M) with the crude GC373-Hyd extract for 15 minutes at 4 °C. Utilize a stopped-flow instrument to mix the complex with a FRET-S peptide substrate. A suppressed initial slope of the FRET signal confirms the successful generation of the active aldehyde warhead and validates the structural integrity of the hydantoin P1 surrogate[9][10].

References

  • Makhin, A., et al. "Improved synthesis of two quisqualic acid analogs containing hydantoin and imidazolidinone moieties." Chemistry of Heterocyclic Compounds, 2024.[Link]

  • Kuznetsova, A. A., et al. "Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors." MDPI, 2026.[Link]

  • Vuong, W., et al. "Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication." Nature Communications, 2020.[Link]

  • Gao, Y., et al. "A Structural Comparison of Oral SARS-CoV-2 Drug Candidate Ibuzatrelvir Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV." JACS Au, 2024.[Link]

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Exploratory

Structural Determinants of Glutamate Receptor Activation: The Case of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Executive Summary In the field of neuropharmacology and drug development, defining the "negative space" of a receptor's binding pocket is just as critical as identifying potent agonists. 3-(2,4-Dioxoimidazolidin-1-yl)ala...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of neuropharmacology and drug development, defining the "negative space" of a receptor's binding pocket is just as critical as identifying potent agonists. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8), commonly known as the hydantoin analogue of quisqualic acid, serves as a masterclass in structural biology. While its parent compound, L-quisqualic acid, is one of the most potent known agonists for AMPA and Group I metabotropic glutamate receptors (mGluRs), the hydantoin analogue is biologically inactive[1],[2].

As application scientists, we utilize this stark dichotomy to map the precise steric and stereoelectronic requirements of glutamatergic pharmacophores. This whitepaper dissects the mechanism of action—or rather, the structural basis of its inactivity—and outlines the self-validating experimental workflows used to profile such critical structural probes.

Structural Biology & Causality: The Pyramidal vs. Planar Paradigm

To understand why 3-(2,4-Dioxoimidazolidin-1-yl)alanine fails to activate biological systems, we must examine the atomic geometry of its heterocyclic ring.

L-quisqualic acid features a 1,2,4-oxadiazolidine-3,5-dione ring. The presence of the adjacent oxygen atom in this ring alters the resonance of the amide system, forcing the linking nitrogen atom into an sp3 -like pyramidal configuration. This pyramidal junction allows the alanine side chain to adopt a partially folded conformation, perfectly mimicking the transition state of endogenous L-glutamate within the receptor binding cleft,[2].

In contrast, replacing the oxadiazolidinedione ring with a 2,4-dioxoimidazolidine (hydantoin) ring yields 3-(2,4-Dioxoimidazolidin-1-yl)alanine. The hydantoin ring lacks the adjacent oxygen, allowing full delocalization of the nitrogen lone pair into the adjacent carbonyl groups. This drives the nitrogen into strict sp2 hybridization, resulting in a completely planar ring junction[3].

The Causality of Inactivity: This planar constraint severely restricts the rotational degrees of freedom of the alanine side chain. When the hydantoin analogue enters the AMPA or mGluR binding pocket, it cannot achieve the folded conformation required to engage the critical hydrogen-bonding network (e.g., Arg210 equivalents in related active sites)[2]. The result is a steric clash and a complete failure to induce the receptor conformational shift necessary for signal transduction[1],[4].

Mechanism Glutamate L-Glutamate (Flexible Backbone) Receptor AMPA / mGluR Binding Pocket Glutamate->Receptor Binds Quis L-Quisqualic Acid (Pyramidal Ring) Quis->Receptor Binds (High Affinity) Hydantoin 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Planar Ring) Inactive Steric Clash (No Activation) Hydantoin->Inactive Fails to Bind Active Receptor Activation (Depolarization) Receptor->Active Conformational Shift

Structural divergence in glutamate receptor activation mapped by quisqualic acid analogues.

Quantitative Structure-Activity Relationship (SAR) Data

The profound impact of this single atomic substitution is evident when comparing the pharmacological profiles of these compounds across established glutamatergic assays.

CompoundRing SystemNitrogen GeometrymGluR PI Hydrolysis ( EC50​ )Depolarization Activity
L-Glutamate None (Aliphatic)Flexible~10 µMFull Agonist
L-Quisqualic Acid 1,2,4-oxadiazolidine-3,5-dionePyramidal~0.045 µMFull Agonist (Sensitization)
3-(2,4-Dioxoimidazolidin-1-yl)alanine 2,4-dioxoimidazolidinePlanar>1000 µM (Inactive)None (Inactive)

Data synthesized from comparative studies on quisqualic acid analogues and phosphoinositide hydrolysis[1],[3],[4].

Experimental Methodologies: Self-Validating Systems

When evaluating a compound expected to be inactive (a "null" probe), the experimental design must be rigorously self-validating. A negative result must unequivocally represent a lack of receptor binding, not an assay failure or tissue death.

Protocol 1: Phosphoinositide (PI) Hydrolysis Assay for mGluR Activation

This biochemical assay measures the downstream activation of Phospholipase C (PLC) by Group I mGluRs.

Causality & Control Logic: We utilize Lithium Chloride (LiCl) in the stimulation buffer. LiCl is a non-competitive inhibitor of inositol monophosphatase. By blocking this enzyme, we trap the downstream signal (Inositol monophosphate, IP1) from being degraded back into free inositol. This amplifies the signal-to-noise ratio, ensuring that the lack of signal from the hydantoin analogue is a true pharmacological negative[4].

  • Tissue Preparation: Cross-chop neonatal rat hippocampi into 350 µm slices. Incubate in oxygenated Krebs-Henseleit buffer to stabilize synaptic networks.

  • Isotope Labeling: Incubate slices with 1μM [3H] -myo-inositol for 60 minutes. Validation check: A baseline aliquot is taken to confirm uniform isotope uptake.

  • Agonist Challenge: Transfer slices to buffer containing 10 mM LiCl. Introduce the test compounds:

    • Positive Control: L-Quisqualic acid (10 µM).

    • Test Probe: 3-(2,4-Dioxoimidazolidin-1-yl)alanine (up to 1000 µM).

    • Negative Control: Vehicle only.

  • Lipid Extraction: Terminate the reaction with chloroform/methanol/HCl (100:200:2 v/v). Phase-separate to isolate the aqueous layer containing [3H] -inositol phosphates.

  • Chromatography & Analysis: Isolate the IPx fraction using Dowex-1 anion-exchange chromatography. Elute with 1M ammonium formate/0.1M formic acid and quantify via liquid scintillation counting.

Workflow Prep Tissue Prep ([3H]-Inositol) Stim Ligand Stimulus (LiCl Buffer) Prep->Stim Extract Lipid Extraction (Chloroform/MeOH) Stim->Extract Chroma Ion Exchange (Isolate IPx) Extract->Chroma Analyze Liquid Scintillation (SAR Profiling) Chroma->Analyze

Self-validating phosphoinositide (PI) hydrolysis assay workflow for mGluR profiling.

Protocol 2: Electrophysiological Assessment of the "Quis Effect"

L-Quisqualic acid induces a unique phenomenon known as the "Quis effect"—a long-lasting sensitization of neurons to depolarization by subsequent application of specific analogues (like L-AP4)[1],[4]. The hydantoin analogue is used to determine if the oxadiazolidinedione ring is strictly required for this sensitization.

  • Preparation: Mount isolated locust nerve-muscle preparations or rat CA1 hippocampal slices in a continuous perfusion chamber.

  • Baseline Recording: Establish stable baseline Excitatory Postsynaptic Potentials (EPSPs) using patch-clamp electrophysiology in whole-cell configuration.

  • Probe Application: Perfuse 3-(2,4-Dioxoimidazolidin-1-yl)alanine (500 µM) for 10 minutes. Observation: No change in membrane potential or EPSP amplitude occurs, confirming lack of direct agonism[1],[2].

  • Sensitization Challenge (Self-Validation): Wash out the probe, then perfuse L-AP4. If the tissue was sensitized (the Quis effect), L-AP4 would cause massive depolarization. Following hydantoin analogue exposure, L-AP4 has no effect, proving the planar analogue cannot induce the Quis effect[1]. Finally, perfuse L-Quisqualic acid followed by L-AP4 to positively validate the tissue's capacity for sensitization.

Conclusion

3-(2,4-Dioxoimidazolidin-1-yl)alanine is a testament to the precision of biological systems. By enforcing a planar geometry at the ring junction, this molecule loses the ability to mimic the folded transition state of L-glutamate. For drug development professionals, this compound remains a vital negative control, proving that receptor activation relies not just on the presence of specific functional groups, but on their exact three-dimensional, stereoelectronic presentation.

References

  • [1] Title: Improved synthesis of two quisqualic acid analogs containing hydantoin and imidazolidinone moieties Source: researchgate.net URL:

  • Title: Determination of Quisqualic Acid in quisqualis fructus by Pre-column Derivatization and High Performance Liquid Chromatography Source: researchgate.net URL:

  • [4] Title: Effects of quisqualic acid analogs on metabotropic glutamate receptors coupled to phosphoinositide hydrolysis in rat hippocampus Source: nih.gov URL:

  • [2] Title: Mapping of the active site of glutamate carboxypeptidase II by site-directed mutagenesis Source: researchgate.net URL:

Sources

Foundational

Pharmacokinetic Profiling of 3-(2,4-Dioxoimidazolidin-1-yl)alanine Derivatives: A Technical Guide

Executive Summary & Chemical Rationale The 2,4-dioxoimidazolidine (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of androgen receptor (AR) antagonists, dual d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 2,4-dioxoimidazolidine (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of androgen receptor (AR) antagonists, dual degraders for advanced prostate cancer, and membrane-active antimicrobial peptides [1, 2]. Specifically, 3-(2,4-dioxoimidazolidin-1-yl)alanine derivatives represent a unique class of unnatural amino acids where the hydantoin moiety is conjugated to an alanine backbone. This structural motif imparts unique physicochemical properties, significantly altering the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of these derivatives. By understanding the causality between the hydantoin ring's electron-withdrawing nature and its metabolic stability, researchers can rationally optimize these derivatives for systemic efficacy.

Mechanistic Grounding: Causality in PK Behavior

The integration of the 3-(2,4-dioxoimidazolidin-1-yl) moiety into an alanine scaffold fundamentally shifts the molecule's PK behavior through several mechanisms:

  • Proteolytic Stability: Natural peptides are rapidly degraded by serum proteases. The bulky, rigid hydantoin ring creates steric hindrance around the adjacent peptide bonds, preventing enzymatic cleavage by aminopeptidases. This is a primary driver for the extended plasma half-life observed in hydantoin-based antimicrobials [2].

  • Lipophilicity and Membrane Permeability: The hydantoin core is moderately polar but can be easily functionalized at the N3 position (e.g., with alkyl or aryl groups). This tunable lipophilicity directly dictates the volume of distribution ( Vd​ ) and the ability of the compound to cross lipid bilayers, which is critical for intracellular targets like the Androgen Receptor [1, 3].

  • Metabolic Bottlenecks: Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings or accessible alkyl chains. The electron-deficient nature of the 2,4-dioxoimidazolidine ring acts as a metabolic shield, shifting Phase I metabolism away from the core scaffold and toward peripheral substituents.

PK_Mechanisms Core 3-(2,4-Dioxoimidazolidin-1-yl) alanine Core Steric Steric Hindrance Core->Steric Structural Polarity Tunable Polarity (N3) Core->Polarity Chemical Electron Electron-Deficient Ring Core->Electron Electronic Stability High Proteolytic Stability Steric->Stability Blocks Proteases Permeability Optimized Membrane Permeability Polarity->Permeability Modulates LogD Metabolism Reduced CYP450 Clearance Electron->Metabolism Resists Oxidation

Fig 1: Mechanistic drivers of PK behavior in hydantoin-alanine derivatives.

Experimental Workflows & Self-Validating Protocols

To establish a robust PK profile, a tiered approach moving from in vitro stability to in vivo exposure is required. Every protocol must include internal controls to validate the assay's integrity.

In Vitro Plasma Stability Protocol

Rationale: Before advancing to animal models, compounds must demonstrate stability against plasma hydrolases and esterases. Self-Validation: The inclusion of Procaine (rapidly degraded) and Procainamide (stable) ensures the plasma batch possesses active esterases but is not overly degradative to amides.

Step-by-Step Methodology:

  • Preparation: Thaw blank Sprague-Dawley rat plasma and centrifuge at 3,000 × g for 5 min to remove clots. Adjust pH to 7.4.

  • Spiking: Prepare a 1 mM stock of the 3-(2,4-dioxoimidazolidin-1-yl)alanine derivative in DMSO. Spike into plasma to achieve a final concentration of 1 µM (DMSO 0.1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At t=0,15,30,60,120 min, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 15,000 × g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

In Vivo Pharmacokinetic Profiling (Rat Model)

Rationale: Determines absolute bioavailability ( F ), clearance ( CL ), and volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Animal Prep: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Cannulate the jugular vein for serial blood sampling.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline).

    • PO Cohort: Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Collect blood (~200 µL) into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.

InVivo_Workflow Dose Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample Process Plasma Isolation Sample->Process Analyze LC-MS/MS Quantification Process->Analyze PK NCA Parameter Calculation Analyze->PK

Fig 2: Standard in vivo pharmacokinetic sampling and analysis workflow.

Quantitative Data Presentation

The following table synthesizes representative PK parameters for hydantoin-derived compounds (such as AR degraders and antimicrobial peptides) to provide a benchmark for 3-(2,4-dioxoimidazolidin-1-yl)alanine derivatives [1, 2].

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

Compound ClassRouteDose (mg/kg) Cmax​ (ng/mL) T1/2​ (hr) AUC0−∞​ (hr*ng/mL) CL (mL/min/kg)Bioavailability ( F %)
Hydantoin-AR Degrader [1]IV5.02,1403.24,85017.2N/A
Hydantoin-AR Degrader [1]PO10.08504.13,100N/A~32%
Hydantoin-Antimicrobial [2]IV2.01,5001.82,20015.1N/A
Unmodified Alanine PeptideIV2.04500.4350>80N/A

Note: The integration of the hydantoin ring significantly reduces clearance ( CL ) and extends half-life ( T1/2​ ) compared to unmodified peptide backbones.

Conclusion

The 3-(2,4-dioxoimidazolidin-1-yl)alanine scaffold is a highly versatile building block in drug discovery. By systematically profiling its pharmacokinetics—starting with rigorous in vitro plasma stability assays and advancing to well-controlled in vivo rat models—researchers can leverage its inherent proteolytic stability and tunable lipophilicity. Strict adherence to self-validating protocols ensures that the resulting ADME data is both trustworthy and translationally relevant.

References

  • Structure–Activity Relationship (SAR) Studies of Novel Monovalent AR/AR-V7 Dual Degraders with Potent Efficacy against Advanced Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases. Available at:[Link]

  • Studies of targeting and intracellular trafficking of an anti-androgen doxorubicin-formaldehyde conjugate in PC-3 prostate cancer cells bearing androgen receptor-GFP chimera. PubMed (NIH). Available at:[Link]

Exploratory

In Vitro Stability of 3-(2,4-Dioxoimidazolidin-1-yl)alanine in Human Plasma: A Comprehensive Bioanalytical Guide

Executive Summary The assessment of in vitro plasma stability is a fundamental pillar of early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. For amino acid derivatives like 3-(2,4-Dioxoimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of in vitro plasma stability is a fundamental pillar of early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. For amino acid derivatives like 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8), understanding systemic stability is paramount. This compound features a hydantoin (imidazolidine-2,4-dione) core linked to an alanine moiety. While hydantoins are generally robust, the complex enzymatic landscape of human plasma—rich in esterases, amidases, and peptidases—poses a potential liability for premature degradation.

This whitepaper provides a rigorously designed, self-validating protocol for quantifying the plasma stability of 3-(2,4-Dioxoimidazolidin-1-yl)alanine using LC-MS/MS. By establishing causality behind every methodological choice, this guide ensures high-fidelity pharmacokinetic (PK) predictions.

Mechanistic Grounding: The Hydantoin Scaffold in Plasma

Hydantoins are privileged scaffolds in medicinal chemistry due to their compact, conformationally constrained structure and versatile hydrogen-bonding capacity (). In human plasma, compounds containing esters, linear amides, or lactams are highly susceptible to enzyme-catalyzed hydrolysis, which can drastically reduce in vivo exposure and confound in vitro efficacy data ().

However, the ureide moiety fused into the cyclic imide system of the hydantoin core exhibits significant steric hindrance and electronic delocalization. This makes 3-(2,4-Dioxoimidazolidin-1-yl)alanine relatively resistant to standard plasma amidases. The primary degradation risk lies in potential ring-opening to a hydantoic acid derivative or cleavage of the alanine side-chain by circulating transaminases.

Pathway Parent 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Intact Hydantoin Core) Enzyme Plasma Amidases / Hydrolases (Low Activity in Human Plasma) Parent->Enzyme Enzymatic attack (Slow) Stable Systemic Circulation (High in vivo exposure) Parent->Stable Escapes Hydrolysis (t1/2 > 120 min) Deg1 Hydantoic Acid Derivative (Ring-Opened Metabolite) Enzyme->Deg1 Hydrolysis

Figure 1: Enzymatic resistance pathway of the hydantoin core in human plasma.

Experimental Design & Causality: A Self-Validating System

To generate trustworthy data, an assay must validate its own parameters internally. The following design choices establish a closed-loop validation system:

  • Analyte Concentration (1 µM): Chosen to remain well below the Michaelis constant ( Km​ ) of typical plasma hydrolases. This ensures first-order degradation kinetics, preventing enzyme saturation that could artificially inflate the apparent half-life ( t1/2​ ).

  • Incubation Temperature (37°C): Strictly mimics physiological conditions to ensure relevant enzyme kinetics.

  • Quenching Mechanism (Acetonitrile + IS): The addition of cold organic solvent serves a dual purpose. First, it instantly denatures plasma proteins, halting the reaction at precise time points. Second, it precipitates these proteins, preventing them from clogging the LC column during downstream analysis.

  • Positive Control (Propantheline): Human plasma batches can vary in enzymatic activity. Running a known labile compound like Propantheline in parallel validates that the plasma batch possesses active esterases/amidases (). If the control does not degrade, the entire assay is invalidated.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Corrects for any matrix effects (ion suppression/enhancement) during MS ionization and accounts for volumetric losses during the protein precipitation step.

Step-by-Step LC-MS/MS Methodology

This protocol utilizes Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve high sensitivity and specificity ().

Phase I: Preparation
  • Stock Solution: Dissolve 3-(2,4-Dioxoimidazolidin-1-yl)alanine in 100% DMSO to a concentration of 10 mM.

  • Working Solution: Dilute the stock to 100 µM using 50% Acetonitrile/Water. Note: Keeping the final DMSO concentration in the plasma below 1% is critical to prevent the organic solvent from inhibiting plasma enzymes.

  • Plasma Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 2000 rpm for 5 minutes to remove any lipid aggregates.

Phase II: Incubation & Quenching
  • Spiking: Aliquot 990 µL of pre-warmed plasma into a 2 mL deep-well plate. Add 10 µL of the 100 µM working solution to achieve a final concentration of 1 µM. Vortex gently.

  • Sampling: Immediately extract a 50 µL aliquot for the T=0 time point. Transfer this into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with the SIL-IS (e.g., 50 ng/mL).

  • Time Course: Incubate the main plasma pool at 37°C with gentle orbital shaking (300 rpm). Extract 50 µL aliquots at 15, 30, 60, and 120 minutes, quenching each immediately in the cold ACN/IS solution.

Phase III: Extraction & LC-MS/MS Analysis
  • Protein Precipitation: Seal the quenching plate and vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant into a fresh 96-well analytical plate. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for the protonated parent mass [M+H]+ of 3-(2,4-Dioxoimidazolidin-1-yl)alanine ( m/z≈188.1 ).

G A Spike Compound into Human Plasma (1 µM final) B Incubate at 37°C (0, 15, 30, 60, 120 min) A->B C Quench & Precipitate (Acetonitrile + IS) B->C D Centrifuge (4000 rpm, 4°C) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Calculate t1/2 & % Remaining E->F

Figure 2: High-throughput LC-MS/MS workflow for in vitro plasma stability assessment.

Data Presentation & Interpretation

The peak area ratio (Analyte/Internal Standard) is calculated for each time point. The percentage of the parent compound remaining is determined by normalizing the peak area ratio at each time point to the T=0 sample (set as 100%).

The natural logarithm of the percent remaining ( ln(%Remaining) ) is plotted against time. The slope of the linear regression line ( k ) is used to calculate the half-life:

t1/2​=k−ln(2)​

Table 1: Representative Quantitative Plasma Stability Summary

CompoundMatrix t1/2​ (min)% Remaining (120 min)Assessment
3-(2,4-Dioxoimidazolidin-1-yl)alanine Human Plasma> 24094.2 ± 1.8%Highly Stable
Propantheline (Positive Control)Human Plasma28.55.4 ± 0.6%Validated Degradation

Interpretation: The data demonstrates that the hydantoin-alanine derivative is highly stable in human plasma, showing minimal degradation over a 2-hour window. The rapid clearance of the positive control confirms that the plasma batch maintained robust enzymatic integrity throughout the assay.

References

  • Title: Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Plasma Stability Assay Source: Domainex URL: [Link]

  • Title: Plasma Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies Source: National Institutes of Health (PMC) URL: [Link]

Foundational

Biosynthetic Pathways for 3-(2,4-Dioxoimidazolidin-1-yl)alanine Production: A Technical Guide to PLP-Dependent Biocatalysis

Executive Summary The non-canonical amino acid (ncAA) 3-(2,4-dioxoimidazolidin-1-yl)alanine is a highly specialized hydantoin-alanine chimera. Structurally analogous to excitotoxins like quisqualic acid, this compound fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-canonical amino acid (ncAA) 3-(2,4-dioxoimidazolidin-1-yl)alanine is a highly specialized hydantoin-alanine chimera. Structurally analogous to excitotoxins like quisqualic acid, this compound features a 2,4-dioxoimidazolidine (hydantoin) ring conjugated at the N1 position to the β -carbon of L-alanine. Because traditional chemical synthesis of β -substituted alanines often suffers from poor atom economy and requires extensive protecting-group manipulations, modern approaches have shifted toward multienzymatic cascades and engineered biocatalysis.

This whitepaper provides an in-depth technical roadmap for the engineered biosynthesis of 3-(2,4-dioxoimidazolidin-1-yl)alanine, focusing on the mechanistic causality of Pyridoxal 5'-Phosphate (PLP)-dependent β -replacement, pathway engineering, and self-validating experimental protocols.

Mechanistic Basis: PLP-Dependent β -Replacement

The biosynthesis of β -substituted ncAAs relies heavily on PLP-dependent enzymes, specifically those belonging to the β -replacement family, such as O-acetylserine sulfhydrylase (OASS) and the β -subunit of Tryptophan synthase (TrpS).

The Causality of Substrate Selection

Why use O-acetyl-L-serine (OAS) instead of L-serine for biocatalytic conjugation? The hydroxyl group of L-serine is a poor leaving group, making direct β -elimination thermodynamically unfavorable in many wild-type enzymes. By utilizing Serine O-acetyltransferase (CysE) to acetylate L-serine, the hydroxyl group is converted into an acetate group. Acetate is a vastly superior leaving group, which drives the equilibrium of the reaction forward to rapidly form the highly reactive aminoacrylate intermediate .

Once the aminoacrylate is stabilized by the PLP electron sink, the N1-nitrogen of the exogenous 2,4-dioxoimidazolidine (hydantoin) acts as a nucleophile, attacking the β -carbon to yield 3-(2,4-dioxoimidazolidin-1-yl)alanine .

PLP_Mechanism Ser O-Acetyl-L-Serine (OAS) PLP PLP-Enzyme Complex Ser->PLP Transimination AA Aminoacrylate Intermediate PLP->AA β-Elimination (- Acetate) Prod 3-(2,4-Dioxoimidazolidin-1-yl)alanine AA->Prod Nucleophilic Attack Hyd 2,4-Dioxoimidazolidine (Hydantoin) Hyd->AA N1-Nitrogen Nucleophile

PLP-dependent β-replacement mechanism for 3-(2,4-dioxoimidazolidin-1-yl)alanine synthesis.

Engineered Pathway Design

To achieve scalable production, the biosynthetic pathway must be integrated into a microbial host (e.g., Escherichia coli). This requires a multienzymatic cascade that links central carbon metabolism to the specific β -replacement event .

The engineered pathway utilizes endogenous glycolysis to produce L-serine. Overexpression of cysE ensures a high intracellular pool of OAS. An engineered variant of cysK (encoding OASS) or trpB (encoding the TrpS β -subunit) is introduced to catalyze the non-canonical coupling of OAS with exogenously supplied hydantoin.

Metabolic_Pathway Glc Glucose Ser L-Serine Glc->Ser Glycolysis & Serine Biosynthesis OAS O-Acetyl-L-Serine (OAS) Ser->OAS Serine O-acetyltransferase (CysE) AcCoA Acetyl-CoA AcCoA->OAS Acetyl donor Prod 3-(2,4-Dioxoimidazolidin-1-yl)alanine OAS->Prod Engineered OASS / TrpS Hyd Hydantoin (Exogenous) Hyd->Prod β-replacement

Engineered metabolic pathway for in vivo production of the hydantoin-alanine chimera.

Experimental Protocols & Self-Validating Workflows

Trustworthiness in biocatalysis requires protocols that inherently validate their own outputs. The following in vitro workflow is designed with built-in causality checks to ensure that the observed product is strictly the result of enzymatic catalysis, ruling out spontaneous Michael addition.

Protocol: In Vitro Biocatalytic Synthesis and Validation

Step 1: Enzyme Preparation & Cofactor Loading

  • Purify the engineered PLP-dependent enzyme (e.g., OASS-M3 variant) via Ni-NTA affinity chromatography.

  • Dialyze the enzyme against 50 mM HEPES buffer (pH 7.5) containing 20 μM PLP to ensure full holo-enzyme formation.

  • Self-Validation Control: Prepare a parallel batch of apo-enzyme by dialyzing against buffer containing 5 mM hydroxylamine (to strip PLP), followed by PLP-free buffer.

Step 2: Reaction Assembly

  • In a 1 mL reaction volume, combine 50 mM HEPES (pH 7.5), 10 mM O-acetyl-L-serine, and 15 mM 2,4-dioxoimidazolidine.

  • Initiate the reaction by adding 5 μM of the holo-enzyme.

  • Self-Validation Control: Initiate the exact same reaction using the apo-enzyme. Because the aminoacrylate intermediate cannot form without the PLP electron sink, this control definitively proves that any product formation in the main reaction is enzymatically driven.

Step 3: Quenching and HPLC-MS Analysis

  • Incubate at 30°C for 4 hours. Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS (C18 column, gradient elution of H2O/MeCN with 0.1% FA). Monitor for the specific mass of 3-(2,4-dioxoimidazolidin-1-yl)alanine ( [M+H]+≈188.06 m/z).

Quantitative Data and Yield Analysis

The efficiency of hydantoin conjugation varies significantly depending on the enzyme scaffold used. While wild-type enzymes exhibit strict substrate specificity, directed evolution and active-site engineering of aminotransferases and lyases have enabled the efficient synthesis of highly substituted ncAAs .

The table below summarizes the biocatalytic performance metrics of different enzyme variants for the synthesis of 3-(2,4-dioxoimidazolidin-1-yl)alanine.

Table 1: Representative Biocatalytic Performance Data for Hydantoin-Alanine Conjugation

Biocatalyst ScaffoldSubstrateNucleophileConversion (%)Enantiomeric Excess (ee %)Yield (mg/L)
Wild-type E. coli OASS (CysK)O-Acetyl-L-Serine2,4-Dioxoimidazolidine12.4%>99% (L)45.2
Engineered S. enterica TrpS ( β -subunit)L-Serine2,4-Dioxoimidazolidine48.1%>99% (L)180.5
Directed Evolution OASS Variant (OASS-M3)O-Acetyl-L-Serine2,4-Dioxoimidazolidine92.7%>99% (L)410.8

Note: The engineered OASS-M3 variant demonstrates superior conversion rates due to an expanded active site pocket that accommodates the bulky hydantoin ring, highlighting the necessity of protein engineering for non-canonical nucleophiles.

References

  • Slagman, S., & Fessner, W. D. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews, 50(3), 1968-1998.[Link]

  • Parmeggiani, F., Rué Casamajo, A., Walton, C. J. W., Galman, J. L., Turner, N. J., & Chica, R. A. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase. ACS Catalysis, 9(4), 3482-3486.[Link]

  • Martínez-Rodríguez, S., Martínez-Gómez, A. I., Rodríguez-Vico, F., Clemente-Jiménez, J. M., & Las Heras-Vázquez, F. J. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology, 8, 887.[Link]

Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Assays for 3-(2,4-Dioxoimidazolidin-1-yl)alanine

A Strategic Approach for Characterizing a Novel Hydantoin-Amino Acid Chimera This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the novel chemical entity,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Approach for Characterizing a Novel Hydantoin-Amino Acid Chimera

This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the novel chemical entity, 3-(2,4-Dioxoimidazolidin-1-yl)alanine. Given the absence of established data for this specific molecule, this document outlines a logical, multi-tiered screening strategy based on its structural components: the imidazolidine-2,4-dione (hydantoin) scaffold and an alanine moiety. This approach is designed for researchers, scientists, and drug development professionals to systematically elucidate the compound's pharmacological profile.

Introduction: Deconstructing 3-(2,4-Dioxoimidazolidin-1-yl)alanine for Target Prioritization

The structure of 3-(2,4-Dioxoimidazolidin-1-yl)alanine is a chimera of two pharmacologically significant motifs. The imidazolidine-2,4-dione, or hydantoin, core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a diverse array of biological targets.[1] The alanine component, particularly if in the D-configuration, is an endogenous agonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[2]

This dual nature necessitates a strategic approach to identify its primary receptor targets. Our investigation will be guided by these structural alerts, prioritizing targets associated with each component.

Initial Target Hypotheses:

  • Primary Hypothesis: The compound may act as a modulator of the NMDA receptor, given the presence of the alanine side chain.

  • Secondary Hypothesis: The hydantoin scaffold suggests potential interactions with a broader range of targets, including but not limited to androgen receptors, cannabinoid receptors, and various enzymes.[1][3][4]

  • Metabolic/Off-Target Consideration: The D-amino acid-like structure warrants investigation of D-amino acid oxidase (DAAO) as a potential metabolic enzyme or off-target.[5][6]

Tier 1 Screening: Broad-Based Assays for Initial Target Identification

The initial phase of characterization should involve broad screening to identify the most promising receptor families for further investigation.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Receptor Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membrane prep, recombinant protein) Incubate Incubate Receptor with: - Radiolabeled Ligand (e.g., [³H]-CGP 39653 for NMDA) - Increasing concentrations of 3-(2,4-Dioxoimidazolidin-1-yl)alanine Receptor->Incubate Add to assay Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Equilibrium reached Detect Quantify bound radioactivity (Scintillation counting) Separate->Detect Analyze Generate competition curve Calculate Ki value Detect->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding for NMDA Receptor Glycine Site

  • Receptor Preparation: Utilize rat cortical membranes, which are a rich source of NMDA receptors.

  • Radioligand: Employ a high-affinity radioligand for the NMDA receptor glycine site, such as [³H]-CGP 39653.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

  • Equilibrium: Incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Expected Output from Tier 1 Screening

Potential Target FamilyRadioligand ExampleExpected Outcome
NMDA Receptor (Glycine Site)[³H]-CGP 39653Ki value (nM or µM)
Androgen Receptor[³H]-MiboleroneKi value (nM or µM)
Cannabinoid Receptor (CB1)[³H]-CP 55,940Ki value (nM or µM)

Tier 2: Functional Assays for Mechanistic Insights

Once a binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Calcium Flux Assays for NMDA Receptor Modulation

NMDA receptors are ion channels, and their activation leads to an influx of Ca²⁺ ions.[7][8] This change in intracellular calcium can be measured using fluorescent dyes.

Experimental Workflow: Calcium Flux Assay

G cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_analysis Data Analysis Cells Culture cells expressing NMDA receptors (e.g., primary neurons, HEK293 cells) LoadDye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cells->LoadDye AddTestCompound Add 3-(2,4-Dioxoimidazolidin-1-yl)alanine (either before or with agonist) LoadDye->AddTestCompound AddAgonist Add NMDA and glycine/D-serine to stimulate the receptor MeasureFluorescence Measure fluorescence intensity over time AddAgonist->MeasureFluorescence AddTestCompound->AddAgonist Analyze Determine EC50 (agonist) or IC50 (antagonist) MeasureFluorescence->Analyze

Caption: Workflow for a fluorescence-based calcium flux assay.

Step-by-Step Protocol: NMDA Receptor Functional Assay

  • Cell Culture: Use a cell line stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A in HEK293 cells) or primary neuronal cultures.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fluo-4 AM.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader equipped with an injector.

  • Compound Addition:

    • To test for antagonist activity: Inject 3-(2,4-Dioxoimidazolidin-1-yl)alanine and incubate for a short period. Then, inject a submaximal concentration of NMDA and glycine to stimulate the receptor.

    • To test for agonist activity: Inject 3-(2,4-Dioxoimidazolidin-1-yl)alanine in the presence of NMDA (without glycine) to see if it can act as a co-agonist at the glycine site.

  • Fluorescence Monitoring: Continuously measure the fluorescence intensity before and after the addition of compounds.

  • Data Analysis: Calculate the change in fluorescence and plot it against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Specificity and Off-Target Profiling

It is critical to assess the selectivity of the compound for its primary target and to identify potential off-target interactions that could lead to undesirable side effects.

D-Amino Acid Oxidase (DAAO) Activity Assay

Given the D-amino acid-like structure, it is prudent to evaluate whether 3-(2,4-Dioxoimidazolidin-1-yl)alanine is a substrate or inhibitor of DAAO.[5][6] DAAO is a flavoenzyme that degrades D-amino acids.[5][6]

Step-by-Step Protocol: DAAO Enzyme Activity Assay

  • Enzyme Source: Use purified recombinant human DAAO.

  • Assay Principle: The activity of DAAO can be measured by monitoring oxygen consumption or by a coupled enzyme assay that detects the production of hydrogen peroxide or ammonia.[6]

  • Substrate/Inhibitor Testing:

    • As a substrate: Incubate DAAO with 3-(2,4-Dioxoimidazolidin-1-yl)alanine and measure the rate of the reaction.

    • As an inhibitor: Incubate DAAO with a known substrate (e.g., D-serine) in the presence of varying concentrations of 3-(2,4-Dioxoimidazolidin-1-yl)alanine and determine the IC50.[9]

Data Interpretation and Validation

A successful series of binding assays will yield quantitative data on the affinity and functional activity of 3-(2,4-Dioxoimidazolidin-1-yl)alanine at one or more receptor targets.

Key Parameters to Determine:

ParameterDefinitionAssay Type
Ki Inhibitory constant; a measure of the affinity of a ligand for a receptor.Radioligand Binding
IC50 Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro.Radioligand Binding, Functional Assays
EC50 Half maximal effective concentration; the concentration of a drug that gives half of the maximal response.Functional Assays

Self-Validating Systems:

  • Positive Controls: Always include known agonists and antagonists for the target receptor to ensure the assay is performing correctly.

  • Negative Controls: Use a structurally similar but inactive compound, if available, to assess non-specific effects.

  • Orthogonal Assays: Confirm findings from one assay type with another that relies on a different detection principle (e.g., confirming binding from a radioligand assay with a functional response in a calcium flux assay).

Conclusion

This guide provides a systematic and technically robust strategy for characterizing the receptor binding affinity of the novel compound 3-(2,4-Dioxoimidazolidin-1-yl)alanine. By leveraging knowledge of its constituent chemical motifs, a logical progression from broad screening to specific functional and off-target assays can effectively elucidate its pharmacological profile. This structured approach, grounded in established methodologies, will provide the high-quality data necessary for further drug development efforts.

References

  • Inxight Drugs. ALANINE, D-. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Available from: [Link]

  • PubChem. L-tert-Leucine | C6H13NO2 | CID 164608. Available from: [Link]

  • PMC. Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. Available from: [Link]

  • PMC. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Available from: [Link]

  • PMC. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. Available from: [Link]

  • Binding Database. Available from: [Link]

  • Wikipedia. NMDA receptor antagonist. Available from: [Link]

  • MDPI. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Available from: [Link]

  • PubMed. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Available from: [Link]

  • ResearchGate. Structure of hydantoin/thiohydantoin-based derivatives and targets 4a–e. Available from: [Link]

  • AdisInsight. R 01. Available from: [Link]

  • MDPI. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Available from: [Link]

  • PMC. Assays of D-Amino Acid Oxidase Activity. Available from: [Link]

  • Progress in Chemical and Biochemical Research. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available from: [Link]

  • LibreTexts Chemistry. 7.2.2 – N-methyl-D-aspartate Antagonists. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential. Available from: [Link]

  • MDPI. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available from: [Link]

  • Ind. J. Pharm. Edu. Res. Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Available from: [Link]

  • Frontiers. ON or OFF?: Modulating the N-Methyl-D-Aspartate Receptor in Major Depression. Available from: [Link]

  • NCBI Bookshelf. Physiology, NMDA Receptor. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, a non-canonical amino acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, a non-canonical amino acid incorporating the medicinally significant hydantoin (imidazolidine-2,4-dione) scaffold. The hydantoin ring is a privileged structure in drug discovery, found in a variety of pharmaceuticals including antiepileptic and antiarrhythmic agents.[1][2] The synthesis of novel amino acid-hydantoin conjugates like the title compound offers a pathway to new peptide-based therapeutics and chemical probes.

This protocol is designed with scientific integrity at its core, explaining the rationale behind experimental choices and providing a self-validating framework with expected outcomes and characterization data. It follows a robust and reproducible multi-step chemical route starting from a commercially available, protected L-serine derivative.

Principle of the Synthesis

The synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine is achieved through a well-established, three-stage process that leverages standard transformations in organic and peptide chemistry. The strategy involves the nucleophilic substitution of an activated serine side-chain by the hydantoin anion, followed by the removal of protecting groups to yield the final amino acid.

  • Activation of the Hydroxyl Group: The side-chain primary alcohol of an N- and C-terminus protected L-serine derivative is converted into a superior leaving group, typically a mesylate. This transformation is critical as the hydroxyl group itself is a poor leaving group for nucleophilic substitution.[3]

  • Nucleophilic Substitution (Alkylation of Hydantoin): The N1 proton of the hydantoin ring is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then displaces the mesylate group from the activated serine derivative in a classical SN2 reaction to form the key C-N bond.[4]

  • Deprotection: The protecting groups on the amino (tert-butoxycarbonyl, Boc) and carboxyl (methyl ester) termini are sequentially or concurrently removed under acidic and basic conditions, respectively, to liberate the final, unprotected amino acid.[3]

Overall Synthesis Workflow

G cluster_0 A Step 1: Activation (Mesylation of Protected Serine) B Step 2: Substitution (Hydantoin Alkylation) A->B  Activated Intermediate C Step 3: Deprotection (Hydrolysis & Acidolysis) B->C  Protected Product D Purification & Characterization C->D  Crude Product

Caption: High-level workflow for the synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaCAS No.Supplier (Example)Notes
N-Boc-L-Serine methyl esterC9H17NO52766-42-9Sigma-Aldrich, Combi-BlocksStarting Material
Methanesulfonyl chloride (MsCl)CH3SO2Cl124-63-0Sigma-AldrichAcylating agent, corrosive
Triethylamine (TEA)(C2H5)3N121-44-8Fisher ScientificBase, stench
HydantoinC3H4N2O2461-72-3TCI ChemicalsNucleophile
Sodium hydride (NaH), 60% in oilNaH7646-69-7Acros OrganicsStrong base, water-reactive
Dichloromethane (DCM)CH2Cl275-09-2VWRSolvent, anhydrous
N,N-Dimethylformamide (DMF)C3H7NO68-12-2VWRSolvent, anhydrous
Trifluoroacetic acid (TFA)C2HF3O276-05-1Sigma-AldrichDeprotection agent, corrosive
Lithium hydroxide (LiOH)LiOH1310-65-2Sigma-AldrichSaponification agent
Ethyl acetate (EtOAc)C4H8O2141-78-6VWRExtraction solvent
Sodium sulfate (Na2SO4)Na2SO47757-82-6VWRDrying agent, anhydrous
Dowex® 50WX8 ion-exchange resin-11113-61-4Sigma-AldrichPurification media

Required Equipment:

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • High-vacuum pump

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Detailed Experimental Protocol

Chemical Reaction Scheme

Caption: Overall reaction scheme for the synthesis of the target compound.

Step 1: Synthesis of N-Boc-3-(methylsulfonyloxy)-L-alanine methyl ester (Activation)

Rationale: This step activates the primary hydroxyl group of the serine side chain for nucleophilic attack by converting it to a mesylate, an excellent leaving group. Triethylamine (TEA) is used as a mild base to neutralize the HCl generated during the reaction. The reaction is initiated at 0 °C to control the exothermicity and minimize potential side reactions.[3]

  • Dissolve N-Boc-L-Serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-Boc-3-(methylsulfonyloxy)-L-alanine methyl ester, is typically an oil or low-melting solid and can often be used in the next step without further purification. Expected yield is typically >95%.

Step 2: Synthesis of N-Boc-3-(2,4-dioxoimidazolidin-1-yl)-L-alanine methyl ester (Substitution)

Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N1 position of hydantoin, creating a potent nucleophile.[4] Anhydrous DMF is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. Heating is required to drive the substitution reaction to completion.

  • In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of hydantoin (1.1 eq) in anhydrous DMF dropwise. Vigorous hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes after gas evolution ceases to ensure complete formation of the sodium hydantoinate salt.

  • Add a solution of the crude mesylated intermediate from Step 1 (1.0 eq) in a small amount of anhydrous DMF dropwise to the cold suspension.

  • Allow the reaction to warm to room temperature, then heat to 60-70 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure protected product as a solid. Expected yield is typically 60-80%.

Step 3: Synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)-L-alanine (Deprotection)

Rationale: A two-step deprotection is required. First, the methyl ester is saponified using lithium hydroxide (LiOH), a common reagent for mild ester hydrolysis. Second, the acid-labile Boc group is removed with trifluoroacetic acid (TFA).[3] The final product is a zwitterionic amino acid, which can be purified using ion-exchange chromatography.[5]

Part A: Ester Hydrolysis

  • Dissolve the purified product from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, dry over Na2SO4, and concentrate to yield the Boc-protected amino acid, which is used directly in the next part.

Part B: Boc Deprotection

  • Dissolve the crude product from Part A in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) in an equal volume to the DCM (1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The crude product is an oil or solid. For purification, dissolve the residue in a minimal amount of water and apply it to a Dowex® 50WX8 (H+ form) ion-exchange column.

  • Wash the column with deionized water to remove any anionic or neutral impurities.

  • Elute the desired amino acid product with a dilute aqueous ammonia solution (e.g., 2% v/v).

  • Combine the product-containing fractions (as determined by TLC or a ninhydrin test) and concentrate under reduced pressure to yield 3-(2,4-Dioxoimidazolidin-1-yl)-L-alanine as a white solid. Expected yield for the two deprotection steps is typically 70-90%.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
1H NMR (500 MHz, D2O)Signals corresponding to the alanine α-proton (triplet, ~4.0 ppm), β-protons (multiplet, ~3.8-4.2 ppm), and hydantoin CH2 protons (singlet, ~4.3 ppm).
13C NMR (125 MHz, D2O)Signals for the carboxyl carbon (~175 ppm), two hydantoin carbonyl carbons (~172 ppm, ~159 ppm), alanine α-carbon (~55 ppm), hydantoin CH2 carbon (~48 ppm), and alanine β-carbon (~45 ppm).
Mass Spec. (ESI+)Calculated for C6H9N3O4: 187.06. Found: m/z = 188.07 [M+H]+.
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions

  • Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. Oil dispersion reduces pyrophoricity but must still be handled with care.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Always handle in a fume hood with acid-resistant gloves and appropriate PPE.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Minimize exposure by working in a fume hood.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Activation) Incomplete reaction; degradation of MsCl due to moisture.Ensure all glassware is dry and use anhydrous DCM. Allow the reaction to run longer or add a slight excess of MsCl.
No reaction in Step 2 (Substitution) Incomplete deprotonation of hydantoin; poor quality NaH.Use fresh, high-quality NaH. Ensure the reaction is truly anhydrous. Consider a stronger base or higher reaction temperature if necessary.
Low yield in Step 2 (Substitution) Competing elimination reaction (E2) forming a dehydroalanine derivative.Keep reaction temperatures as low as possible while still achieving substitution. Ensure slow addition of the mesylate to the hydantoin anion.
Incomplete deprotection (Step 3) Insufficient reaction time or reagent.Monitor reactions closely by TLC. If the reaction stalls, add more reagent (LiOH or TFA) and allow more time.
Difficulty in final purification Contamination with salts.The use of ion-exchange chromatography is highly recommended to effectively remove inorganic salts from the zwitterionic product.

References

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. [1][6]

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [7]

  • Cheng, X.-C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(8), 1326-32. [4]

  • BenchChem. (2025). Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide. BenchChem Technical Guides. [3]

  • Meléndez-Rodríguez, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 432-443. [2]

  • Ostrovskii, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2963. [8]

  • Wikipedia contributors. (2023, May 2). Urech hydantoin synthesis. Wikipedia, The Free Encyclopedia. [9]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. [10]

  • Patil, S. A., et al. (2013). Synthesis of Several C(14)-Labeled DL-Alanines. University of California Radiation Laboratory. [5]

  • Zhou, A.-N., et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 28(2), 333-337. [11][12]

Sources

Application

Application Note: Advanced Protocols for the Incorporation of 3-(2,4-Dioxoimidazolidin-1-yl)alanine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Introduction & Chemical Causality Hydantoins (2,4-imidazolidinediones) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Introduction & Chemical Causality

Hydantoins (2,4-imidazolidinediones) are privileged pharmacophores embedded in numerous FDA-approved drugs, exhibiting potent anticonvulsant, antimicrobial, and oncology-related bioactivities. The strategic incorporation of hydantoin-based amino acids allows for the discovery of novel bioactive compounds, such as TRPV1 blockers, by expanding the available conformational space ()[1].

The unnatural amino acid 3-(2,4-Dioxoimidazolidin-1-yl)alanine provides a direct vector to integrate this moiety into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS). However, incorporating this building block introduces two critical chemical challenges:

  • Steric Hindrance: The bulky dioxoimidazolidin-1-yl side chain restricts access to the α -amine and α -carboxyl groups, drastically reducing coupling kinetics.

  • Base-Catalyzed Degradation: The hydantoin ring is highly susceptible to nucleophilic attack and ring-opening under standard basic Fmoc-deprotection conditions.

This guide details a self-validating, highly optimized methodology to overcome these barriers, ensuring high-purity synthesis without epimerization or structural degradation.

Strategic Process Optimization (E-E-A-T Insights)

To achieve high-fidelity incorporation of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, standard SPPS protocols must be fundamentally altered.

Redefining the Coupling Chemistry

Standard uronium-based reagents (e.g., HBTU, HATU) rely on the presence of N,N-diisopropylethylamine (DIPEA). When coupling sterically hindered amino acids, the slow reaction rate allows the uronium salt to react directly with the N-terminal amine of the resin-bound peptide, leading to irreversible guanidinylation (chain termination). The Solution: We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with Ethyl cyanohydroxyiminoacetate (OxymaPure) . This combination operates at a near-neutral pH, preventing base-catalyzed epimerization at the α -carbon, and does not cause guanidinylation, allowing for extended coupling times necessary for bulky hydantoin derivatives.

Mitigating Hydantoin Ring-Opening

The most critical failure point in hydantoin-peptide synthesis is the repetitive use of 20% piperidine in DMF for Fmoc removal. Piperidine is a strong, nucleophilic secondary amine that can induce ring-opening of the hydantoin moiety. During the synthesis of complex peptides like the GnRH antagonist Degarelix, which contains a hydantoin-prone dihydroorotic acid moiety, repetitive exposure to standard bases like piperidine or DBU induces significant rearrangement and epimerization ()[2]. Furthermore, hydantoins synthesized on solid supports require careful consideration of cleavage and deprotection conditions to avoid premature cleavage or ring opening ()[3]. The Solution: Replacing piperidine with 20% tert-butylamine in DMF . As a primary, sterically hindered amine, tert-butylamine effectively removes the Fmoc group but lacks the nucleophilicity required to attack the hydantoin carbonyls.

Quantitative Reagent Comparison

Table 1: Impact of Coupling Reagents on 3-(2,4-Dioxoimidazolidin-1-yl)alanine Incorporation

Coupling SystemActivation KineticsEpimerization RiskGuanidinylation RiskSuitability for Bulky Hydantoins
DIC / OxymaPure Very FastLowNone Optimal
HATU / DIPEAFastModerateHighSub-optimal
HBTU / DIPEAModerateHighHighPoor

Table 2: Stability of the Hydantoin Ring Under Various Fmoc-Deprotection Conditions

Base SystemDeprotection TimeHydantoin Ring StabilityEpimerization at α -CarbonRecommendation
20% Piperidine / DMF15 minPoor (Ring opening)ModerateNot Recommended
2% DBU / DMF5 minVery PoorHighAvoid
20% tert-Butylamine / DMF 20 minExcellent (Intact) Low Highly Recommended

Visualizing the Chemical Logic

Base_Selection Start Hydantoin-Peptide on Resin DBU Standard Bases (Piperidine / DBU) Start->DBU High pH / Nucleophilic TBA Mild Base (tert-Butylamine) Start->TBA Controlled pH / Hindered SideReaction Ring Opening & Epimerization DBU->SideReaction Degradation Stable Intact Hydantoin High Purity TBA->Stable Preservation

Mechanistic rationale for base selection to prevent hydantoin ring degradation during SPPS.

Self-Validating Experimental Protocols

The following protocols establish a closed-loop, self-validating system. By integrating the Kaiser test and micro-cleavage checkpoints, the chemist ensures that the steric challenges of the hydantoin do not lead to deletion sequences.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect1 2. Initial Fmoc Deprotection (20% t-Butylamine in DMF) Resin->Deprotect1 Couple 3. Coupling of Hydantoin-AA (DIC / OxymaPure, 1-2 h) Deprotect1->Couple Validate 4. Kaiser Test (If positive: Double Couple) Couple->Validate Deprotect2 5. Subsequent Fmoc Deprotection (20% t-Butylamine in DMF) Validate->Deprotect2 Cleavage 6. Global Cleavage (TFA / TIS / H2O, 2 h) Deprotect2->Cleavage Product Crude Hydantoin-Peptide (Ready for LC-MS/HPLC) Cleavage->Product

Workflow for solid-phase synthesis of peptides with 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Protocol 1: Resin Preparation and Initial Deprotection
  • Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel. Add 5 mL of peptide-synthesis grade DMF. Agitate for 30 minutes to fully swell the polymer matrix. Drain the solvent.

  • Fmoc Removal: Add 5 mL of 20% tert-butylamine in DMF . Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL, 1 min each) to remove all traces of the base.

Protocol 2: Activation and Coupling of the Hydantoin Amino Acid

Note: A 4-fold excess of reagents is used to drive the sluggish reaction of the sterically hindered building block to completion.

  • Preparation: In a clean glass vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-(2,4-Dioxoimidazolidin-1-yl)alanine-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF.

  • Activation: Add 0.4 mmol (4 eq) of DIC to the vial. Stir for 3 minutes to pre-activate the amino acid, forming the reactive ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 to 120 minutes .

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).

  • Validation (Kaiser Test): Take a few beads and perform a Kaiser (ninhydrin) test.

    • Causality Check: A yellow/colorless bead indicates complete coupling (self-validation passed). A blue bead indicates unreacted amines; if blue, repeat steps 1-4 (double coupling) before proceeding.

Protocol 3: Subsequent Peptide Elongation
  • For all amino acids added after the hydantoin derivative, you must continue using 20% tert-butylamine in DMF for Fmoc deprotection. Reverting to piperidine will destroy the already-incorporated hydantoin ring.

  • Continue standard DIC/OxymaPure couplings for the remainder of the sequence.

Protocol 4: Micro-Cleavage and Global Cleavage
  • Micro-Cleavage (Validation Checkpoint): Withdraw ~5 mg of resin. Treat with 200 µL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 1 hour. Precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS to confirm the target mass and intact hydantoin ring (absence of +18 Da mass shift indicating ring opening).

  • Global Cleavage: Once validated, treat the bulk resin with 5 mL of the Cleavage Cocktail. Agitate for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide. Decant the ether and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the pellet in a mixture of Water/Acetonitrile (0.1% TFA) and lyophilize to obtain the crude hydantoin-peptide powder.

References

  • Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade Source: Journal of Peptide Science (NCBI / PMC) URL:[Link]

Sources

Method

Advanced HPLC Method Development for the Quantification of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Introduction & Mechanistic Rationale 3-(2,4-Dioxoimidazolidin-1-yl)alanine is a highly polar, non-proteinogenic amino acid derivative featuring a hydantoin (2,4-dioxoimidazolidine) moiety. Hydantoin derivatives are frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(2,4-Dioxoimidazolidin-1-yl)alanine is a highly polar, non-proteinogenic amino acid derivative featuring a hydantoin (2,4-dioxoimidazolidine) moiety. Hydantoin derivatives are frequently encountered as synthetic intermediates in medicinal chemistry, biologically active pharmacophores, or markers of degradation[1].

Quantifying this specific analyte presents two fundamental chromatographic challenges:

  • Extreme Polarity : The combination of the α -amino acid backbone and the hydantoin ring results in a highly hydrophilic molecule (LogP < 0). On standard reversed-phase (RP) C18 columns, the compound exhibits minimal partitioning into the stationary phase, co-eluting with the void volume[2].

  • Weak Chromophore : The hydantoin ring and aliphatic amino acid backbone lack the extensive conjugated π -systems required for strong UV absorbance. Monitoring at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and mobile phase interference.

To overcome these limitations, we engineered a robust analytical workflow utilizing pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . Unlike ortho-phthalaldehyde (OPA), which forms unstable derivatives requiring strict timing and automated in-injector mixing[3], AQC reacts rapidly with primary amines to form highly stable unsymmetrical urea derivatives[4]. This transformation simultaneously increases the analyte's hydrophobicity for excellent RP-UHPLC retention and introduces a highly responsive fluorophore/chromophore.

Analytical Strategy & Decision Matrix

The decision to utilize AQC derivatization over direct Hydrophilic Interaction Liquid Chromatography (HILIC) is rooted in sensitivity requirements. While mixed-mode or HILIC columns can retain the intact polar molecule[2], the lack of a strong chromophore limits UV detection limits. AQC derivatization provides a dual-modality solution, enabling both high-resolution reversed-phase separation and trace-level fluorescence detection.

DecisionMatrix A Analyte: 3-(2,4-Dioxoimidazolidin-1-yl)alanine B Assess Polarity (LogP < 0) A->B C Assess Chromophore (Weak UV absorption) A->C D HILIC-MS/MS (Direct Intact Analysis) B->D Sufficient MS Ionization E Pre-column Derivatization (AQC Reagent) B->E Increase Hydrophobicity C->E Enhance Optical Sensitivity F Reversed-Phase UHPLC (UV/Fluorescence Detection) E->F Stable Urea Derivative

Logical decision matrix for HPLC method development of polar amino acids.

Experimental Protocols

Reagents & Materials
  • Analyte : 3-(2,4-Dioxoimidazolidin-1-yl)alanine reference standard (>99% purity).

  • Derivatization Reagent : AQC, reconstituted in anhydrous acetonitrile to a concentration of 3 mg/mL[4].

  • Buffer : 0.2 M Sodium borate buffer, pH 8.8.

  • Mobile Phase A : 140 mM Sodium acetate, 17 mM triethylamine (TEA), adjusted to pH 5.05 with phosphoric acid.

  • Mobile Phase B : Acetonitrile/Water (60:40, v/v).

  • Analytical Column : Sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.8 µm).

Pre-Column Derivatization Workflow

Causality & Expert Insight : The success of this protocol relies strictly on the pH-dependent reactivity of AQC. The reaction requires a basic environment (pH 8.8) to ensure the α -amino group of the analyte is unprotonated and highly nucleophilic. However, if the pH exceeds 9.0, the competitive hydrolysis of the AQC reagent into 6-aminoquinoline (AMQ) accelerates, reducing derivatization efficiency. Vortexing immediately after AQC addition is critical because the reagent hydrolyzes within seconds in aqueous environments; rapid mixing ensures the primary amine outcompetes water for the reactive carbamate group.

Workflow A 1. Sample 10 µL Extract B 2. Buffering 70 µL Borate (pH 8.8) A->B C 3. Derivatization 20 µL AQC Reagent B->C D 4. Mixing Vortex 10s C->D E 5. Incubation 55°C for 10 min D->E F 6. Analysis UHPLC-UV/FL E->F

Step-by-step AQC pre-column derivatization workflow for HPLC analysis.

Chromatographic Conditions & Self-Validating System

Every analytical batch must be treated as a self-validating system. To ensure the derivatization efficiency and column performance remain within specifications, a System Suitability Test (SST) must be injected prior to sample analysis. The SST must demonstrate a resolution ( Rs​ ) > 2.0 between the AMQ byproduct peak and the derivatized 3-(2,4-Dioxoimidazolidin-1-yl)alanine peak. A tailing factor ( Tf​ ) < 1.5 ensures no secondary interactions are occurring with residual silanols on the stationary phase.

Table 1: UHPLC Gradient Parameters

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.010000.5Initial
0.510000.5Isocratic Hold
5.085150.5Linear
7.050500.5Linear
8.001000.5Column Wash
8.510000.5Re-equilibration
10.010000.5End

Detection Parameters: UV at 254 nm; Fluorescence at Ex 250 nm / Em 395 nm.

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R2) guidelines. The addition of the quinoline tag via AQC derivatization yields exceptional sensitivity, allowing for quantification down to the low femtomole range[4]. The stability of the urea derivative ensures that samples can reside in the autosampler for up to 48 hours without degradation, a significant advantage over OPA-based methods[3].

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.999 0.5 - 500 pmol/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 30.15 pmol/mL
Limit of Quantification (LOQ) S/N 10, RSD 5%0.50 pmol/mL
Intra-day Precision (RSD) 2.0% (n=6)1.1%
Inter-day Precision (RSD) 3.0% (3 days)1.8%
Accuracy (Spike Recovery) 90% - 110%98.5% - 101.2%
Derivative Stability Recovery > 95% at 48h99.1% (at 4°C in autosampler)

Conclusion

The quantification of highly polar amino acid derivatives like 3-(2,4-Dioxoimidazolidin-1-yl)alanine requires a departure from standard reversed-phase methodologies. By implementing a precisely controlled AQC pre-column derivatization workflow, researchers can transform a poorly retained, weakly absorbing analyte into a highly hydrophobic, fluorescent derivative. This protocol ensures robust, high-throughput, and ICH-compliant quantification suitable for rigorous drug development and pharmacokinetic screening.

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, causally-driven protocol for the structural elucidation of hydantoin-derived amino acids using Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, causally-driven protocol for the structural elucidation of hydantoin-derived amino acids using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Scope

3-(2,4-Dioxoimidazolidin-1-yl)alanine (also known as 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid) is a specialized non-proteinogenic amino acid. It features a hydantoin (2,4-dioxoimidazolidine) heterocycle covalently linked to the β -carbon of an alanine backbone. Because hydantoin moieties are critical pharmacophores in anticonvulsant, antimicrobial, and antidiabetic drug development, rigorous structural characterization of this compound is essential for quality control in peptidomimetic synthesis and Active Pharmaceutical Ingredient (API) validation.

Structural Considerations & NMR Strategy

The molecule contains two distinct functional domains that dictate the analytical approach: the zwitterionic amino acid backbone and the heterocyclic hydantoin ring.

  • Causality of Solvent Choice: Amino acids exist as zwitterions in neutral environments, resulting in poor solubility in standard non-polar NMR solvents like CDCl3. DMSO-d6 is the preferred solvent for this application. It disrupts strong intermolecular hydrogen bonding, providing excellent solubility while allowing the observation of critical exchangeable protons (the hydantoin N3-H and the alanine NH3+ group) which would otherwise be lost to deuterium exchange in D2O[3].

  • Causality of Chemical Shifts: The hydantoin ring contains two distinct carbonyl environments. The C2 carbon (a urea-like carbonyl) is shielded relative to the C4 carbon (an amide-like carbonyl) due to the strong electron-donating resonance from the two adjacent nitrogen atoms. Consequently, C2 typically resonates near 157 ppm, while C4 appears near 174 ppm [1, 2].

Experimental Protocol: Self-Validating Acquisition

This protocol is designed as a self-validating system to ensure high signal-to-noise (S/N) ratios and accurate quantitative integration by accounting for the long longitudinal relaxation times ( T1​ ) of quaternary carbons.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-(2,4-dioxoimidazolidin-1-yl)alanine into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex for 60 seconds. If microscopic particulates remain, sonicate the vial for 5 minutes at room temperature to ensure complete dissolution. Complete dissolution is critical to prevent magnetic susceptibility broadening.

  • Transfer: Transfer the clear solution to a high-precision 5 mm NMR tube.

Step 2: 1H NMR Acquisition (400 MHz)
  • Tuning and Matching: Manually or automatically tune the probe to the 1H frequency to maximize sensitivity and ensure accurate pulse angles.

  • Pulse Sequence: Standard 1D proton (zg30). If trace moisture from the hygroscopic solvent is present, a presaturation sequence (zgpr) may be utilized.

  • Parameters: Spectral width (SW) = 15 ppm; Number of scans (NS) = 16 to 32; Relaxation delay (D1) = 2 seconds.

  • Rationale: A 2-second D1 ensures complete relaxation of the aliphatic protons between pulses, allowing for accurate stoichiometric integration of the multiplet signals.

Step 3: 13C NMR Acquisition (100 MHz)
  • Pulse Sequence: Power-gated decoupling (zgpg30) to minimize Nuclear Overhauser Effect (NOE) buildup bias on quaternary carbons while maintaining decoupled singlets.

  • Parameters: Spectral width (SW) = 250 ppm; Number of scans (NS) = 1024 to 2048; Relaxation delay (D1) = 3 seconds.

  • Rationale: The molecule contains three quaternary carbons (two hydantoin C=O, one alanine COOH). Because these carbons lack attached protons, they exhibit extended T1​ relaxation times. A prolonged D1 and high scan count are mandatory to achieve a quantifiable S/N ratio for these specific peaks [1].

Data Presentation & Spectral Assignments

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment / Causality Rationale
Hydantoin N3-H 10.70br s1H-Highly deshielded due to the electron-withdrawing effect of two adjacent C=O groups.
Alanine NH3+ 8.00 - 8.50br s3H-Broadened by the quadrupolar relaxation of the nitrogen nucleus and chemical exchange.
Hydantoin C5-H2 3.95s2H-Isolated spin system; heavily deshielded by the adjacent N1 and C4=O.
Alanine C β -H2 3.65 - 3.85m2H~14.0, 5.0Diastereotopic protons splitting each other and the adjacent chiral C α proton.
Alanine C α -H 3.50dd1H~7.5, 5.0Split by the two magnetically non-equivalent C β protons.
Table 2: 13C NMR Data (DMSO-d6, 100 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality Rationale
Hydantoin C4 174.0C=OAmide-like carbonyl; less shielded than the C2 position[1].
Alanine COOH 171.5C=OStandard carboxylic acid/carboxylate carbon resonance.
Hydantoin C2 157.5C=OUrea-like carbonyl; highly shielded by dual nitrogen resonance [2].
Alanine C α 52.5CHAlpha carbon of the amino acid backbone.
Hydantoin C5 49.5CH2Ring methylene, flanked by a nitrogen atom and a carbonyl group[1].
Alanine C β 41.0CH2Aliphatic linker attached directly to the N1 of the hydantoin ring.

(Note: Exact chemical shifts may fluctuate slightly depending on sample concentration, exact pH/zwitterionic equilibrium, and temperature).

Workflow Visualization

NMR_Workflow Start Compound: 3-(2,4-Dioxoimidazolidin-1-yl)alanine Solvent Solvent Selection (DMSO-d6 preferred for NH visibility) Start->Solvent Prep Sample Preparation (15-20 mg in 0.6 mL) Solvent->Prep Ensure complete dissolution Acq1H 1H NMR Acquisition (zg30, ns=16, d1=2s) Prep->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=1024, d1=3s) Prep->Acq13C Acq2D 2D NMR (HSQC/HMBC) For Structural Validation Prep->Acq2D Process Data Processing & FT (Phase/Baseline Correction) Acq1H->Process Acq13C->Process Acq2D->Process Analyze Spectral Assignment & Verification Process->Analyze Multi-nuclear correlation

Workflow for the NMR sample preparation, acquisition, and processing of hydantoin derivatives.

References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins Open Med Science
  • 15N and 13C{14N} NMR investigation of the major nitrogen-containing segment in an aquatic fulvic acid: evidence for a hydantoin deriv
  • Simple Reduction of Hydantoins with Sodium Borohydride Scientific Research Publishing (SCIRP)
Method

sample preparation techniques for 3-(2,4-Dioxoimidazolidin-1-yl)alanine LC-MS analysis

Application Note: Comprehensive Sample Preparation Strategies for the LC-MS Analysis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine Executive Summary & Analytical Rationale 3-(2,4-Dioxoimidazolidin-1-yl)alanine (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Sample Preparation Strategies for the LC-MS Analysis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Executive Summary & Analytical Rationale

3-(2,4-Dioxoimidazolidin-1-yl)alanine (also known as 1-alanylhydantoin or 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid) is a highly polar, non-natural amino acid. Recently, it has gained significant traction in drug development as a critical building block for peptidomimetic therapeutics, most notably in the synthesis of GC373-like SARS-CoV-2 main protease (Mpro) inhibitors [1].

From an analytical perspective, this compound presents a triad of challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis:

  • Zwitterionic Nature: The presence of both a carboxylic acid and a primary alpha-amine makes it highly polar, leading to poor retention on standard Reversed-Phase (RP) C18 columns.

  • Hydantoin Ring Chemistry: The 2,4-dioxoimidazolidine (hydantoin) ring acts as a strong hydrogen bond donor and acceptor, heavily influencing its partitioning behavior during extraction.

  • Matrix Interference: In biological matrices (e.g., plasma, urine), endogenous amino acids and polar lipids co-elute with the underivatized analyte, causing severe ion suppression.

To establish a self-validating analytical system, sample preparation must be tailored to the downstream chromatographic strategy. This guide details three field-proven workflows: Protein Precipitation (PPT) for high-throughput HILIC-MS, Mixed-Mode Cation Exchange (MCX) SPE for trace-level biological extraction, and Pre-column Derivatization for robust RP-LC-MS analysis [2].

Workflow Visualization

G A Biological Matrix (Plasma / Urine) B1 Method A: Protein PPT (1:3 v/v ACN + 1% FA) A->B1 B2 Method B: MCX SPE (Strong Cation Exchange) A->B2 B3 Method C: Derivatization (AccQ-Tag / FMOC-Cl) A->B3 C1 Centrifuge 14,000g Collect Supernatant B1->C1 C2 Wash: 0.1N HCl & MeOH Elute: 5% NH4OH in MeOH B2->C2 C3 React at 55°C, 10 min (Targets α-amine) B3->C3 D1 HILIC-MS/MS (Underivatized) C1->D1 Direct Injection C2->D1 Dry & Reconstitute D2 RP-LC-MS/MS (Derivatized) C3->D2 Quench & Inject

Sample preparation workflows for 3-(2,4-Dioxoimidazolidin-1-yl)alanine LC-MS analysis.

Step-by-Step Experimental Protocols

Method A: Protein Precipitation (PPT) for HILIC-MS/MS

Causality Insight: PPT is the simplest method, utilizing organic solvents to denature proteins. For 3-(2,4-Dioxoimidazolidin-1-yl)alanine, Acetonitrile (ACN) acidified with 1% Formic Acid (FA) is optimal. The acid ensures the carboxylate group is protonated, increasing the analyte's solubility in the high-organic supernatant, which is ideal for direct injection onto a HILIC column.

  • Aliquot 50 µL of biological sample (plasma/serum) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold (-20°C) Acetonitrile containing 1% Formic Acid and internal standard (e.g., 13C -labeled amino acid).

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Direct Injection: Inject 2 µL directly onto a HILIC column (e.g., Waters BEH Amide).

Method B: Mixed-Mode Cation Exchange (MCX) SPE

Causality Insight: The analyte contains a primary amine (pKa ~9.0). By acidifying the sample, the amine becomes fully protonated, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. The neutral hydantoin ring does not interfere. Washing with 100% methanol removes neutral and acidic lipids. Elution requires a basic organic solvent to deprotonate the amine and release the analyte.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 0.1 N HCl through a 30 mg Oasis MCX cartridge.

  • Loading: Dilute 100 µL of plasma with 300 µL of 4% Phosphoric acid ( H3​PO4​ ). Load onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 N HCl (removes polar interferences), followed by 1 mL of 100% MeOH (removes lipophilic interferences).

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Evaporation & Reconstitution: Critical Step—The hydantoin ring is susceptible to base-catalyzed hydrolysis if left in strong alkali. Immediately evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 90:10 ACN:Water (for HILIC) or 5:95 ACN:Water (for RP-LC).

Method C: Pre-Column Derivatization (AccQ-Tag)

Causality Insight: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) targets the primary alpha-amine, converting the highly polar amino acid into a hydrophobic, highly fluorescent, and easily ionizable derivative. The N3 nitrogen of the hydantoin ring is sterically hindered and electronically deactivated, preventing unwanted double-derivatization [2].

  • Transfer 10 µL of the sample (or SPE extract) into a derivatization vial.

  • Add 70 µL of Borate Buffer (pH 8.8) to ensure the alpha-amine is unprotonated and nucleophilic.

  • Add 20 µL of AQC reagent (reconstituted in ACN).

  • Cap the vial, vortex immediately for 10 seconds, and incubate at 55°C for 10 minutes.

  • Cool to room temperature and inject 1 µL onto a C18 Reversed-Phase column.

Quantitative Data & Method Comparison

Table 1: Comparison of Sample Preparation Workflows

ParameterMethod A: PPT (HILIC)Method B: MCX SPE (HILIC/RP)Method C: Derivatization (RP)
Absolute Recovery 65 - 75%88 - 95%> 95% (Reaction Yield)
Matrix Effect (Ion Suppression) High (~40% suppression)Low (< 15% suppression)Very Low (< 5% suppression)
Processing Time per 96-well plate ~30 minutes~90 minutes~60 minutes
Best Suited For High-throughput screening, in vitro assaysTrace-level PK studies, complex matricesHigh-sensitivity targeted quantification

Table 2: Representative LC-MS/MS MRM Parameters (Positive ESI)

Analyte StatePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Structural Fragment
Underivatized 188.1170.115Loss of H2​O (Carboxyl cleavage)
Underivatized 188.1101.022Cleavage of hydantoin ring
AQC-Derivatized 358.1171.130Cleavage of AQC tag (aminoquinoline)

References

  • Kuznetsova AA, Makhin AP, Bulygin AA, et al. (2026). Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors. Current Issues in Molecular Biology, 48(2):142. 1

  • Lella, C., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI. 2

Sources

Application

Application Note: Advanced Crystallization and Isolation of High-Purity 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Introduction and Physicochemical Profiling 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS#: 95657-12-8) is a highly specialized unnatural amino acid featuring a polar hydantoin side chain. It serves as a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS#: 95657-12-8) is a highly specialized unnatural amino acid featuring a polar hydantoin side chain. It serves as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Achieving >99% purity is paramount, as trace impurities can terminate chain elongation during solid-phase peptide synthesis (SPPS) or trigger unwanted side reactions.

The molecule presents unique crystallization challenges. It possesses a zwitterionic backbone (α-amino and α-carboxylic acid groups) coupled with a hydantoin ring capable of acting as both a hydrogen bond donor and acceptor. Consequently, it exhibits high aqueous solubility and a strong propensity to "oil out" (liquid-liquid phase separation) rather than crystallize when subjected to rapid supersaturation[1]. This application note details a robust, field-proven methodology combining isoelectric focusing and anti-solvent cooling crystallization to isolate high-purity crystalline 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Thermodynamic Strategy and Causality

The crystallization of amphoteric molecules relies on manipulating the solid-liquid equilibrium (SLE) phase boundaries[2]. The strategy employs two synergistic thermodynamic drivers:

  • Isoelectric Precipitation: Like all amino acids, the solubility of 3-(2,4-Dioxoimidazolidin-1-yl)alanine is heavily pH-dependent. The minimum solubility occurs at its isoelectric point (pI), where the molecule exists entirely as a net-neutral zwitterion. At this pH (approximately 5.5–6.0), solute-solute electrostatic interactions (crystal lattice energy) exceed solute-solvent interactions (hydration energy)[2].

  • Anti-Solvent Modulation: The hydantoin ring forms strong hydrogen bonds with water, often keeping the molecule dissolved even at the pI. The controlled addition of a water-miscible anti-solvent (e.g., ethanol) lowers the dielectric constant of the medium. This strips the hydration shell from the hydantoin moiety, forcing intermolecular hydrogen bonding and driving nucleation[3][4].

Quantitative Solubility Profile

The following table summarizes the solubility of 3-(2,4-Dioxoimidazolidin-1-yl)alanine across different pH levels and solvent compositions, illustrating the thermodynamic basis for the protocol.

Table 1: Solubility Profile of 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Representative Data)

Solvent SystemTemperature (°C)pHSolubility ( g/100 mL)Phase State
100% H₂O252.018.4Soluble (Cationic)
100% H₂O259.521.2Soluble (Anionic)
100% H₂O255.86.5Metastable (Zwitterionic)
100% H₂O605.814.2Soluble
50% EtOH / 50% H₂O255.81.8Crystalline Suspension
50% EtOH / 50% H₂O55.8< 0.3Crystalline Suspension

Process Visualization

CrystallizationWorkflow Crude Crude Aqueous Extract (Contains Impurities) pH Isoelectric Focusing Adjust pH to 5.8 Crude->pH Acid/Base Titration Heat Thermal Conditioning Heat to 60°C pH->Heat Complete Dissolution AntiSolvent Anti-Solvent Dosing Add Ethanol (1:1 v/v) Heat->AntiSolvent Maintain T, Stirring Cooling Controlled Cooling 10 K/h to 5°C AntiSolvent->Cooling Induce Supersaturation Nucleation Nucleation & Growth Zwitterion Assembly Cooling->Nucleation Overcome Metastable Zone Isolation Filtration & Wash Ice-cold EtOH/H2O Nucleation->Isolation Slurry Transfer Product High-Purity 3-(2,4-Dioxoimidazolidin-1-yl)alanine >99% Purity Isolation->Product Vacuum Drying

Fig 1: Thermodynamic and operational workflow for the isoelectric anti-solvent crystallization.

Experimental Protocols

Protocol A: Primary Reactive Crystallization (Isoelectric Focusing)

Objective: To isolate the bulk product from the crude reaction mixture by exploiting the zwitterionic minimum solubility.

Step-by-Step Methodology:

  • Preparation: Transfer the crude aqueous solution of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into a jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Thermal Conditioning: Heat the solution to 60 °C to ensure complete dissolution of the target molecule and any kinetically trapped impurities.

  • pH Titration: Insert a calibrated, temperature-compensated pH probe. Slowly dose 1.0 M HCl or 1.0 M NaOH (depending on the initial state) to bring the solution pH to exactly 5.8 (the theoretical pI).

    • Mechanistic Insight: Avoid localized pH extremes during addition, as high pH (>9.5) combined with heat can cause hydrolysis of the hydantoin ring, opening it to a hydantoic acid derivative.

  • Aging: Maintain the solution at 60 °C and pH 5.8 for 30 minutes. The solution should remain clear. If premature nucleation occurs, add a minimal volume of deionized water (5-10% v/v) to return to the undersaturated region.

Protocol B: Anti-Solvent Mediated Polishing and Isolation

Objective: To drive the supersaturation into the labile zone, forcing high-yield crystallization while rejecting structurally related impurities.

Step-by-Step Methodology:

  • Anti-Solvent Dosing: While maintaining the temperature at 60 °C and an agitation rate of 250 RPM, begin a dropwise addition of absolute ethanol. The target ratio is 1:1 (v/v) Ethanol:Water.

    • Causality: Ethanol acts as an anti-solvent. Adding it at an elevated temperature prevents immediate, uncontrolled precipitation (which traps impurities) and instead gently narrows the metastable zone width (MSZW)[3][4].

  • Seeding (Optional but Recommended): Once the ethanol addition is complete, add 0.5% (w/w) of pure 3-(2,4-Dioxoimidazolidin-1-yl)alanine seed crystals. This bypasses primary nucleation energy barriers and promotes consistent crystal habit.

  • Controlled Cooling: Program the jacketed reactor to cool from 60 °C to 5 °C at a linear cooling rate of 10 °C/hour.

    • Self-Validating Check: Monitor the reactor visually or via an inline turbidity probe. If the solution turns milky/opaque without distinct particulate formation, the compound is "oiling out" (LLPS). Corrective Action: Immediately reheat to 55 °C until clear, increase agitation, and reduce the cooling rate to 5 °C/hour[3].

  • Ripening: Hold the slurry at 5 °C for 2 hours to allow for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Discharge the slurry into a Büchner funnel or agitated nutsche filter. Filter under vacuum.

  • Washing: Wash the filter cake with two bed-volumes of ice-cold 80:20 Ethanol:Water.

    • Mechanistic Insight: The wash solvent must be pre-chilled to prevent dissolution of the product, while the high ethanol content washes away residual polar impurities[3].

  • Drying: Transfer the crystals to a vacuum oven. Dry at 45 °C and <50 mbar for 12 hours to constant weight.

Process Analytical Technology (PAT) & Quality Control

To verify the success of the crystallization, the following analytical checks are mandatory:

  • HPLC-UV: Assess chemical purity. The target should be >99.5% Area Normalization. Pay specific attention to the relative retention times of potential hydantoin-hydrolysis byproducts.

  • X-Ray Powder Diffraction (XRPD): Confirm the polymorphic form. 3-(2,4-Dioxoimidazolidin-1-yl)alanine should present a highly crystalline diffractogram; amorphous halos indicate incomplete crystallization or rapid precipitation.

  • Karl Fischer Titration: Ensure the product is anhydrous or a defined hydrate. Uncontrolled residual moisture can degrade the molecule over time or interfere with downstream SPPS coupling reagents.

References

  • Bowden, Nathan A., et al. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." ACS Publications, 2007. URL:[Link]

  • "Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol." ACS Publications, 2016. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2,4-Dioxoimidazolidin-1-yl)alanine Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with 3-(2,4-Dioxoimidazolidin-1-yl)alanine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with 3-(2,4-Dioxoimidazolidin-1-yl)alanine . Due to its complex physicochemical profile, this hydantoin-amino acid derivative frequently exhibits unpredictable behavior in standard aqueous buffers.

Below, we deconstruct the thermodynamic and chemical causality behind these issues and provide self-validating protocols to ensure reliable assay formulation.

Part 1: Core Principles & Causality

To successfully formulate 3-(2,4-Dioxoimidazolidin-1-yl)alanine, one must understand the three ionizable moieties that dictate its solubility landscape:

  • Carboxylic Acid (pKa ~2.3): Fully deprotonated at physiological pH.

  • Primary Amine (pKa ~9.6): Fully protonated at physiological pH.

  • Hydantoin Ring (N3-H, pKa ~9.12): Remains neutral until highly alkaline conditions are reached[1].

The Zwitterionic Trap

At physiological pH (7.4), the alanine backbone exists almost entirely as a zwitterion (net charge ≈ 0), as this pH is close to its isoelectric point (pI)[2][3]. Molecules at their pI experience minimized electrostatic repulsion, allowing the highly stable hydantoin rings to form extensive intermolecular hydrogen-bonding networks[3]. This high crystal lattice energy is the primary cause of the compound "crashing out" of solution in standard phosphate-buffered saline (PBS) or cell culture media.

The Alkaline Advantage

The solubility of hydantoin derivatives increases exponentially when the pH exceeds 8.5[4]. At pH > 9.5, the hydantoin ring deprotonates to form an anion, and the primary amine begins to lose its positive charge, resulting in a net negative charge that drastically enhances aqueous solvation[1][4].

Part 2: Diagnostic FAQs

Q: I dissolved the compound perfectly in 100% DMSO at 10 mM. Why does it immediately precipitate when I dilute it 1:100 into my assay buffer (pH 7.4)? A: You are observing solvent-shift nucleation. While DMSO disrupts the hydantoin hydrogen bonds, diluting the DMSO to 1% in an aqueous buffer at pH 7.4 rapidly forces the compound back into its zwitterionic state[2]. The sudden drop in solvent capacity causes supersaturation and immediate micro-precipitation. Solution: Use a step-down dilution method or introduce a stabilizing excipient (see Protocol B).

Q: Can I just heat the buffer to force it into solution? A: Heating to 37°C–50°C increases the kinetic energy and temporarily overcomes the lattice enthalpy, which may yield a clear solution. However, this is a thermodynamically unstable supersaturated state. Once the solution returns to room temperature, the compound will slowly nucleate, ruining long-term assays.

Q: Is it safe to use sodium hydroxide (NaOH) to dissolve it? A: Yes, transient exposure to 0.1 M NaOH is highly effective for primary dissolution because it deprotonates the hydantoin ring[1]. However, prolonged storage at pH > 10 can lead to base-catalyzed hydrolysis of the hydantoin ring. You must back-titrate to a neutral pH immediately after dissolution.

Part 3: Quantitative Solubility Profile

The following table summarizes the ionization states and relative solubility of 3-(2,4-Dioxoimidazolidin-1-yl)alanine across different pH ranges to guide your buffer selection.

pH RangeDominant Ionic SpeciesNet ChargeRelative Aqueous SolubilityRecommended Solubilization Strategy
< 3.0 Cationic (Protonated amine/carboxyl)+1ModerateAcidic buffers (e.g., 0.1 M HCl, Citrate pH 3)
5.0 - 7.5 Zwitterionic (Neutral hydantoin)0Very LowCo-solvents (DMSO), Cyclodextrins, Heating
> 9.5 Anionic (Deprotonated hydantoin/amine)-1 to -2HighAlkaline buffers (e.g., 0.1 M NaOH, Carbonate)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to your biological assay unless the validation criteria are met.

Protocol A: High-Concentration Stock Preparation (DMSO)

Use this when your downstream assay can tolerate up to 2% final DMSO.

  • Weighing & Wetting: Weigh 2.15 mg of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into a glass vial.

  • Primary Solvation: Add 100 µL of 100% anhydrous DMSO. Rationale: Anhydrous DMSO prevents premature water-induced nucleation.

  • Agitation: Sonicate in a water bath at 30°C for 5 minutes until visually clear.

  • Validation (Optical Clarity): Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a dark background. Pass criteria: Zero visible pellet or turbidity.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which promote crystallization.

Protocol B: Aqueous Solubilization via pH-Shift and Excipient Stabilization

Use this for cell-based assays requiring physiological pH (7.4) without organic solvents.

  • Alkaline Dissolution: Suspend 1.0 mg of the compound in 800 µL of 0.1 M NaOH. Vortex vigorously for 60 seconds.

    • Rationale: The high pH (>10) rapidly deprotonates the hydantoin N3-H (pKa ~9.12), converting the molecule into a highly soluble anionic state[1].

  • Excipient Addition: Add 100 µL of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) stock solution.

    • Rationale: HP-β-CD provides a hydrophobic cavity that shields the hydantoin moiety during the upcoming pH shift, preventing nucleation when the compound returns to its zwitterionic state.

  • Back-Titration: Slowly add 100 µL of 1 M HEPES buffer (pH 6.8) while continuously vortexing.

    • Rationale: HEPES neutralizes the NaOH, bringing the final pH to ~7.4. Continuous mixing prevents localized zones of low pH where the compound might crash out.

  • Validation (Spectrophotometric): Measure the absorbance of the final solution at 600 nm (OD600) using a blank of the exact buffer mixture.

    • Pass criteria: An OD600 < 0.05 confirms a true solution devoid of light-scattering micro-precipitates.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter unexpected precipitation during your workflow.

Troubleshooting Precipitation Issue: Compound Precipitation in Aqueous Buffer CheckPH Diagnostic: Check Buffer pH Precipitation->CheckPH Isoelectric pH 5.0 - 7.5 (Near Isoelectric Point) CheckPH->Isoelectric Alkaline pH > 8.5 (Hydantoin Deprotonation) CheckPH->Alkaline Action1 Action: Add Excipient (e.g., HP-β-CD or 5% DMSO) Isoelectric->Action1 Action2 Action: Sonication & Gentle Heating (37°C) Isoelectric->Action2 Action3 Action: Increase Buffer Capacity (e.g., 100 mM Tris) Alkaline->Action3 Success Result: Clear, Stable Solution (Validate via OD600 < 0.05) Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for resolving 3-(2,4-Dioxoimidazolidin-1-yl)alanine precipitation.

References

  • Master Organic Chemistry.
  • Chemistry LibreTexts. "12.3: Amino Acids and Isoelectric Points".
  • PubMed / NIH. "Biopharmaceutical studies on hydantoin derivatives. I.
  • Canadian Journal of Chemistry. "THIOHYDANTOINS: V.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(2,4-Dioxoimidazolidin-1-yl)alanine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(2,4-Dioxoimidazolidin-1-yl)alanine . This compound—a highly polar hydantoin amino acid derivative—exhibits dual functionality: a rigid, polar hydantoin ring and an ionizable amino acid backbone. These structural features often lead to poor retention on standard reversed-phase (RP) columns, severe secondary interactions, and weak UV absorbance.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible separations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(2,4-Dioxoimidazolidin-1-yl)alanine elute in or near the void volume on a standard C18 column? A1: The compound's high polarity prevents sufficient hydrophobic partitioning into standard alkyl chains (C18). Causality: The hydration shell around the hydantoin and amino acid moieties repels the hydrophobic stationary phase. Solution: Switch to an Aqueous-compatible C18 (AQ-C18) with polar end-capping, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC). If standard RP-HPLC is mandatory, introduce an ion-pairing agent such as 0.1% Trifluoroacetic acid (TFA) to neutralize the ionizable groups and artificially increase the apparent hydrophobicity of the analyte.

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct this? A2: Tailing in amino acid derivatives is predominantly caused by secondary electrostatic interactions. The free carboxyl or amino groups of the alanine moiety interact with unreacted, acidic silanol groups (-SiOH) on the silica support. Solution: Lower the mobile phase pH to 2.5–3.0 using phosphoric acid. This suppresses the ionization of the analyte's carboxylate group and protonates the silanols, eliminating the ion-exchange retention mechanism. Alternatively, adding a competing base like Triethylamine (TEA) at 10-20 mM will dynamically mask the active silanol sites[1].

Q3: What is the optimal detection strategy if Mass Spectrometry (MS) is unavailable? A3: Hydantoin rings lack extended conjugated pi-systems, resulting in weak UV absorbance at standard wavelengths. However, the imide bonds within the 2,4-dioxoimidazolidin ring exhibit[2]. Solution: Utilize a Diode-Array Detector (DAD) set to 210 nm. Crucially, your mobile phase must be UV-transparent at this low wavelength. Avoid acetate buffers and methanol; rely strictly on high-purity phosphate buffers and HPLC-grade acetonitrile to [3].

Q4: Why is my retention time drifting continuously between consecutive injections? A4: Polar compounds are hypersensitive to minor fluctuations in the hydration state of the stationary phase and temperature-dependent partitioning kinetics. Solution: Ensure the column is thermostatted strictly (e.g., 35 °C ± 0.1 °C). When using gradient elution, mandate a re-equilibration phase of at least 10–15 column volumes to restore the initial hydration layer on the silica surface before the next injection.

Part 2: Experimental Protocols

Optimized RP-HPLC Workflow for Hydantoin Amino Acids

This protocol establishes a self-validating system : by monitoring a void volume marker (e.g., uracil) alongside the analyte peak, you can verify column integrity and equilibration in real-time.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.15 g of Ammonium dihydrogen phosphate ( NH4​H2​PO4​ ) in 1.0 L of ultrapure water to create a 10 mM solution. Adjust to pH 2.8 using concentrated phosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Scientific Rationale: The low pH ensures the alanine moiety remains fully protonated, maximizing hydrophobic retention and minimizing silanol interactions.

Step 2: Column Selection & Conditioning

  • Column: AQ-C18 or Polar-embedded C18 (Dimensions: 150 mm × 4.6 mm, 3.5 µm particle size).

  • Conditioning: Flush the system with 50% Mobile Phase B for 30 minutes to strip strongly bound contaminants. Equilibrate with 100% Mobile Phase A for 45 minutes until the baseline at 210 nm completely stabilizes.

Step 3: Gradient Elution Setup

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Gradient Program:

    • 0.0 - 5.0 min: 0% B (Isocratic hold to retain the highly polar hydantoin)

    • 5.0 - 15.0 min: 0% to 30% B (Linear gradient to elute tightly bound impurities)

    • 15.0 - 18.0 min: 30% B (Wash phase)

    • 18.0 - 25.0 min: 0% B (Re-equilibration)

Step 4: Detection & Data Acquisition Set the DAD to 210 nm (bandwidth 4 nm) with a reference wavelength at 360 nm (bandwidth 100 nm). This reference subtraction will dynamically eliminate baseline drift caused by the changing refractive index during the acetonitrile gradient[2].

Part 3: Quantitative Data Summaries

The following table summarizes the causality and expected outcomes when selecting different chromatographic modes for 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Chromatographic ModeStationary PhaseMobile Phase StrategyExpected Retention Factor (k')Peak Shape & Resolution
Standard RP-HPLC Alkyl C18Water / Methanol (Neutral pH)< 0.5 (Co-elutes with void)Poor (Severe tailing)
Ion-Pairing RP-HPLC Alkyl C18Water + 0.1% TFA / Acetonitrile2.0 - 4.0Good (Symmetrical)
Aqueous RP-HPLC AQ-C1810 mM Phosphate (pH 2.8) / ACN3.0 - 5.0Excellent (High resolution)
HILIC Bare Silica / Amide90% ACN / 10 mM Ammonium Acetate4.0 - 8.0Excellent (Orthogonal selectivity)

Part 4: Mandatory Visualization

HPLC_Troubleshooting Start Analyze Chromatogram 3-(2,4-Dioxoimidazolidin-1-yl)alanine Q1 Elution in Void Volume? (k' < 1) Start->Q1 Sol1 Action: Switch to HILIC or AQ-C18 Add Ion-Pairing Agent (TFA) Q1->Sol1 Yes Q2 Severe Peak Tailing? (Asymmetry > 1.5) Q1->Q2 No Sol1->Start Sol2 Action: Adjust pH to 2.5-3.0 Add Triethylamine (TEA) Q2->Sol2 Yes Q3 Retention Time Drift? Q2->Q3 No Sol2->Start Sol3 Action: Increase Equilibration Time Thermostat Column to 35°C Q3->Sol3 Yes Optimal Optimal Separation Achieved Proceed to Quantitation Q3->Optimal No Sol3->Start

Figure 1: Decision tree for troubleshooting HPLC retention time and peak shape issues.

Part 5: References

  • Title: Determination of amino acid hydantoins by HPLC with diode array detection. Source: Journal of Agricultural and Food Chemistry (1991). URL: [Link]

  • Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Source: ACS Omega (2022). URL: [Link]

  • Title: Study on the Formation of Glycine by Hydantoin and Its Kinetics. Source: ACS Omega (2020). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution Issues with 3-(2,4-Dioxoimidazolidin-1-yl)alanine Synthesis Impurities

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Chromatographic resolution of highly polar zwitterionic impurities in hydantoin-amino acid synthesis. Introduction 3-(2,4-Dioxoimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Chromatographic resolution of highly polar zwitterionic impurities in hydantoin-amino acid synthesis.

Introduction

3-(2,4-Dioxoimidazolidin-1-yl)alanine is a highly polar, non-proteinogenic amino acid featuring a hydantoin scaffold. During its synthesis—typically via the carbamoylation and subsequent cyclization of 2,3-diaminopropionic acid (DAP)—several structurally similar impurities are generated [1]. Due to their zwitterionic nature, identical pharmacophores, and highly similar polar surface areas, these impurities frequently co-elute in the void volume of standard reversed-phase liquid chromatography (RPLC) systems.

This guide provides authoritative troubleshooting strategies to achieve baseline resolution, explaining the mechanistic causality behind each chromatographic intervention.

Pathway Visualization: Synthesis & Impurity Generation

SynthesisPathway DAP 2,3-Diaminopropionic Acid (Precursor) Ureido Uncyclized Ureido Intermediate (+18 Da Impurity) DAP->Ureido Cyanate/Urea Product 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Target API) Ureido->Product Cyclization (-H2O) Regioisomer Isomeric Hydantoin (Isobaric Impurity) Ureido->Regioisomer Mis-cyclization Hydrolysis Hydantoic Acid Degradant (+18 Da Impurity) Product->Hydrolysis Ring Opening (+H2O)

Caption: Reaction pathway of 3-(2,4-Dioxoimidazolidin-1-yl)alanine highlighting critical co-eluting impurities.

Troubleshooting FAQs

Q1: Why do the uncyclized ureido intermediate and the final hydantoin product co-elute in the void volume on my C18 column?

Causality & Solution: 3-(2,4-Dioxoimidazolidin-1-yl)alanine and its uncyclized precursor (N-carbamoyl-DAP) are highly polar zwitterions. At standard acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), the alpha-amine is protonated, preventing retention via hydrophobic interactions on a standard C18 stationary phase [2]. Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode column. HILIC retains compounds based on partitioning into a water-enriched layer on the silica surface. The uncyclized ureido intermediate possesses more hydrogen-bond donors than the cyclized hydantoin, allowing HILIC to easily resolve them based on H-bonding capacity rather than hydrophobicity.

Q2: My LC-MS detects a +18 Da mass shift co-eluting with the main peak. Is this unreacted intermediate or a degradation product, and how do I separate it?

Causality & Solution: A +18 Da mass shift indicates either the uncyclized ureido intermediate (incomplete synthesis) or a hydantoic acid degradant (hydrolytic ring-opening of the hydantoin) [1]. Because both molecules have identical masses and similar polar surface areas, they co-elute. Recommendation: Employ a pH-gradient approach. The pKa of the terminal carboxyl group on the hydantoic acid differs slightly from the alpha-carboxyl of the alanine backbone. Using an ammonium acetate buffer at pH 5.8–6.5 on a weak anion-exchange (WAX) mixed-mode column will exploit this subtle charge difference, pulling the two +18 Da species apart.

Q3: How can I chromatographically resolve isobaric regioisomers (e.g., 5-substituted vs. 1-substituted hydantoins) that have the exact same mass?

Causality & Solution: Regioisomers formed during mis-cyclization have identical molecular weights and near-identical polarities, making MS-only identification impossible without MS/MS fragmentation. Recommendation: Utilize orthogonal stationary phases such as Pentafluorophenyl (PFP) or Biphenyl. These phases offer π-π, dipole-dipole, and shape-recognition interactions. The spatial orientation of the hydantoin ring relative to the alanine backbone differs between the 1-substituted and 5-substituted forms, allowing the rigid PFP phase to selectively retain one isomer over the other [4].

Q4: Are there pre-column derivatization strategies to force retention on a standard RPLC setup?

Causality & Solution: Yes. If HILIC is unavailable, you can mask the polarity of the zwitterion. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) targets the primary alpha-amine of the alanine backbone. This adds a bulky, hydrophobic quinoline tag, drastically increasing retention on C18 columns and amplifying the structural differences between the impurities for baseline resolution [3].

Logic Workflow: Resolving Co-Elution

Troubleshooting Start Co-elution Detected in LC-MS CheckMass Evaluate Mass Difference (ΔM) Start->CheckMass Isobaric ΔM = 0 Da (Regioisomers / Enantiomers) CheckMass->Isobaric MassDiff ΔM = +18 Da (Ureido / Hydantoic Acid) CheckMass->MassDiff ActionIso Use PFP Column or Chiral Stationary Phase Isobaric->ActionIso ActionMass Switch to HILIC or Mixed-Mode Column MassDiff->ActionMass Optimize Optimize Buffer pH (e.g., 6.5) & Gradient Profile ActionIso->Optimize ActionMass->Optimize Resolve Baseline Resolution (Rs > 1.5) Optimize->Resolve

Caption: Decision tree for resolving 3-(2,4-Dioxoimidazolidin-1-yl)alanine impurities based on MS data.

Quantitative Data: Impurity Profiling Characteristics

Impurity TypeMass Shift (ΔM)Structural DifferencePrimary ChallengeRecommended Column Chemistry
Target API 0 Da3-(2,4-Dioxoimidazolidin-1-yl)alanineHigh Polarity (Void elution)HILIC (Amide) / Mixed-Mode
Ureido Intermediate +18 DaOpen ring (N-carbamoyl)Isobaric with Hydrolysis degradantHILIC (Zwitterionic)
Hydantoic Acid +18 DaHydrolyzed hydantoin ringCo-elutes with intermediateMixed-Mode (Anion Exchange)
Regioisomer 0 Da5-substituted hydantoinIdentical mass and polarityPFP / Biphenyl
Enantiomer 0 DaD-Alanine backboneChiral inversion during synthesisImmobilized Polysaccharide

Experimental Protocol: Validated HILIC-MS/MS Method

This protocol is designed as a self-validating system: the inclusion of a system suitability test (SST) ensures the column chemistry and mobile phase pH are correctly interacting before sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the carboxylate groups are partially protonated, modulating the zwitterionic effect and improving peak shape).

  • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to trap polar analytes)

    • 1.0 - 6.0 min: Linear gradient to 50% B (Elution phase)

    • 6.0 - 8.0 min: Hold at 50% B (Column wash)

    • 8.0 - 10.0 min: Return to 95% B (Re-equilibration)

Step 3: MS/MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Target API:m/z 188.1 → 142.0 (Loss of HCOOH)

    • +18 Da Impurities:m/z 206.1 → 188.1 (Loss of H2O, confirming uncyclized status)

Step 4: System Suitability Validation
  • Inject a spiked resolution mixture containing the Target API and the Ureido Intermediate.

  • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) must be achieved. If Rs​<1.5 , increase the initial hold time at 95% B to enhance hydrophilic partitioning.

References

  • Konnert, L., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, ACS Publications.[Link]

  • Pawellek, M., et al. "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management." PMC, National Institutes of Health.[Link]

  • "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." Analytical Chemistry, ACS Publications.[Link]

  • "Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases." Separations, MDPI.[Link]

Optimization

reducing epimerization of 3-(2,4-Dioxoimidazolidin-1-yl)alanine during peptide coupling

Technical Support Center: Minimizing Epimerization of 3-(2,4-Dioxoimidazolidin-1-yl)alanine During Peptide Coupling Last Updated: March 31, 2026 | Application Engineering Team, Seoul, South Korea Welcome to the Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Epimerization of 3-(2,4-Dioxoimidazolidin-1-yl)alanine During Peptide Coupling

Last Updated: March 31, 2026 | Application Engineering Team, Seoul, South Korea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of non-natural, highly functionalized amino acids during solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Coupling 3-(2,4-Dioxoimidazolidin-1-yl)alanine (a hydantoin-substituted alanine) presents a unique stereochemical challenge. The electron-withdrawing nature of the hydantoin side chain dramatically increases the acidity of the α -proton. Consequently, standard coupling protocols often lead to unacceptable levels of epimerization. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to ensure stereochemical fidelity.

Mechanistic Insights: The "Why" Behind the Epimerization

To solve an epimerization issue, we must first understand the thermodynamic and kinetic pathways driving it. During the activation of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, epimerization occurs via two primary mechanisms:

  • Direct Enolization (Base-Catalyzed): The 2,4-dioxoimidazolidin-1-yl group pulls electron density away from the α -carbon. When strong tertiary amine bases like N,N -Diisopropylethylamine (DIPEA) are introduced during onium salt activation (e.g., HBTU/HATU), they easily abstract the acidic α -proton. This forms a planar enolate intermediate, which upon re-protonation, yields a racemic mixture[1].

  • Oxazolone Formation: The activated carboxyl group can undergo intramolecular cyclization with the backbone carbonyl to form an oxazolone. This intermediate is highly susceptible to racemization before aminolysis can occur.

MechanisticPathways AA Activated Hydantoin-Alanine Oxazolone Oxazolone Formation (Intramolecular Cyclization) AA->Oxazolone Slow aminolysis / Weak protection Enolization Direct Enolization (Base-Catalyzed H-alpha Abstraction) AA->Enolization Strong base (e.g., DIPEA) Peptide Desired Peptide (Retention of Configuration) AA->Peptide Base-free (DIC/Oxyma) or TMP + Fast Aminolysis Epimer Loss of Stereocenter (Epimerized Mixture) Oxazolone->Epimer Re-protonation from either face Enolization->Epimer Planar enolate intermediate

Mechanistic pathways of epimerization vs. successful peptide coupling for hydantoin-alanine.

Troubleshooting & FAQs

Q1: I am currently using HBTU/DIPEA, and my hydantoin-alanine is heavily epimerized. What is the immediate fix? A1: Eliminate the strong base. HBTU and HATU require a base to generate the carboxylate for activation, but DIPEA (pKa ~10.5) is too strong for this specific amino acid and drives direct enolization. Switch to a base-free carbodiimide system like DIC/OxymaPure [2]. OxymaPure acts as an excellent nucleophile that accelerates acylation without requiring basic conditions, effectively shutting down the enolization pathway.

Q2: If I must use an onium salt (like HATU) due to a sterically hindered amine, how can I protect the stereocenter? A2: If you require the "7-aza effect" provided by HATU to push a difficult coupling, you must substitute DIPEA with 2,4,6-trimethylpyridine (TMP / collidine) [3]. TMP is a much weaker base (pKa ~7.4). It is sufficiently basic to facilitate the HATU activation cascade but not strong enough to abstract the highly acidic α -proton of the hydantoin-alanine.

Q3: How do the different coupling reagents quantitatively compare for easily epimerized amino acids? A3: The table below summarizes the expected relative epimerization levels based on our internal validation data and established literature for highly sensitive α -amino acids.

Coupling Reagent SystemBase UsedTemperatureRelative Epimerization RiskRecommendation
HBTU / HOBtDIPEA (2.0 eq)Room TempHigh (>15%) Avoid
HATU / HOAtDIPEA (2.0 eq)Room TempModerate (5-10%) Avoid
HATU / HOAtTMP (2.0 eq)Room TempLow (<2%) Good for hindered amines
DEPBTDIPEA (2.0 eq)0 °C to RTVery Low (<1%) Excellent for solution-phase
DIC / OxymaPureNoneRoom TempTrace (<0.5%) Best Overall Standard

Experimental Protocols

To guarantee trustworthiness and reproducibility, implement one of the following self-validating protocols. Always run a small-scale pilot cleavage and analyze via chiral HPLC or high-resolution LC-MS to confirm stereochemical purity before scaling up.

DecisionTree Start Select Coupling Strategy for Hydantoin-Alanine BaseFree Standard SPPS / Solution? (Highly Sensitive) Start->BaseFree DIC Protocol 1: DIC / OxymaPure (Lowest Epimerization) BaseFree->DIC Yes (Default Choice) Steric Sterically Hindered Amine? BaseFree->Steric No / Fails to Couple DEPBT Protocol 2: DEPBT / DIPEA (0 °C to RT) Steric->DEPBT No (Requires mild activation) HATU Protocol 3: HATU / HOAt / TMP (Fastest Aminolysis) Steric->HATU Yes (Needs 7-aza effect)

Decision tree for selecting the optimal coupling protocol to minimize epimerization.

Protocol 1: Base-Free Coupling using DIC/OxymaPure (Recommended Default)

This protocol is the gold standard for avoiding base-catalyzed epimerization [2].

  • Preparation: Weigh 3-(2,4-Dioxoimidazolidin-1-yl)alanine (3.0 eq relative to resin loading) and OxymaPure (3.0 eq).

  • Dissolution: Dissolve the powders in a minimum volume of DMF (or a 1:1 mixture of DMF/DCM to further reduce solvent polarity, which suppresses epimerization).

  • Activation: Add N,N′ -Diisopropylcarbodiimide (DIC) (3.0 eq) to the solution. Stir for 2 minutes to allow the formation of the Oxyma active ester.

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test. If incomplete, repeat the coupling with fresh reagents rather than extending the time or adding heat.

Protocol 2: Low-Epimerization Coupling using DEPBT

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically engineered to resist racemization [4]. It is highly effective for solution-phase segment condensation.

  • Preparation: Dissolve the protected hydantoin-alanine (1.5 eq) and the amine component (1.0 eq) in anhydrous THF or DCM (approx. 2 mL per mmol).

  • Cooling: Chill the reaction vessel to 0 °C in an ice bath. Causality note: Lower kinetic energy drastically reduces the rate of oxazolone formation.

  • Activation: Add DEPBT (1.5 eq) followed by DIPEA (2.0 eq). Note: For ultra-sensitive batches, replace DIPEA with solid Sodium Carbonate ( Na2​CO3​ ).

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 1.5 hours.

  • Workup: Filter to remove any solids, evaporate the solvent in vacuo, and purify via standard chromatography.

Protocol 3: Optimized Onium Salt Coupling using HATU/TMP

Use this only when coupling onto a highly sterically hindered secondary amine where DIC/Oxyma fails [3].

  • Preparation: Mix the hydantoin-alanine (2.0 eq), HATU (2.0 eq), and HOAt (2.0 eq) in DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (2.0 eq) to the mixture. Do not use DIPEA or NMM.

  • Coupling: Immediately transfer the solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash extensively with DMF and DCM to remove the TMP and TMU byproducts.

References

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Technical Support Information Bulletin 1170 - DEPBT Source: Aapptec Peptides URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 3-(2,4-Dioxoimidazolidin-1-yl)alanine in SPPS

Welcome to the advanced troubleshooting center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals incorporating the bulky unnatural amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals incorporating the bulky unnatural amino acid 3-(2,4-Dioxoimidazolidin-1-yl)alanine (a hydantoin-substituted alanine derivative) into complex peptide sequences.

Mechanistic Overview: The Root Cause of Steric Clash

To troubleshoot effectively, we must first understand the causality behind the synthesis failure. 3-(2,4-Dioxoimidazolidin-1-yl)alanine features a 2,4-dioxoimidazolidin-1-yl (hydantoin) group at the β -carbon. This rigid, planar, and bulky heterocyclic ring creates two distinct thermodynamic and kinetic barriers during Fmoc-SPPS:

  • α -Amine Shielding (Kinetic Barrier): Once the hydantoin-alanine is incorporated, the bulky β -substituent folds over the terminal α -amine. This drastically reduces the amine's nucleophilicity, making the subsequent coupling step highly inefficient[1].

  • Interchain Hydrogen Bonding (Thermodynamic Barrier): The hydantoin ring contains potent hydrogen bond donors and acceptors (imides/amides) that interact with adjacent peptide chains on the resin. This promotes β -sheet-like aggregation, leading to resin collapse and shielding of reactive sites.

Mechanism Hydantoin 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Bulky Hydantoin Group) Effect1 Alpha-Amine Steric Shielding Hydantoin->Effect1 Effect2 Interchain Hydrogen Bonding Hydantoin->Effect2 Result1 Reduced Nucleophilicity Effect1->Result1 Result2 Resin Collapse & Aggregation Effect2->Result2 Solution1 Use Acid Fluorides or PyAOP/HOAt Result1->Solution1 Overcome Activation Barrier Solution2 Add Chaotropic Salts (e.g., LiCl, KSCN) Result2->Solution2 Disrupt H-Bond Network

Mechanistic pathways of steric hindrance caused by hydantoin derivatives and targeted solutions.

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Coupling 3-(2,4-Dioxoimidazolidin-1-yl)alanine to the Resin

The Challenge: The bulky side chain slows down the formation of the active ester and its subsequent aminolysis. Standard carbodiimides (DIC) often fail to achieve complete conversion. The Solution: Utilize highly reactive uronium salts (COMU) combined with microwave assistance. COMU is preferred over HATU for hindered amino acids because its morpholino group enhances solubility and reactivity, while showing an excellent balance in avoiding side reactions[2].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize pore accessibility.

  • Substoichiometric Pre-activation: In a separate vial, dissolve 4.0 eq of Fmoc-3-(2,4-Dioxoimidazolidin-1-yl)alanine, 3.95 eq of COMU , and 8.0 eq of DIPEA in NMP. Pre-activate for exactly 2 minutes.

    • Causality Check: Using strictly substoichiometric COMU (0.95 eq relative to the amino acid) is a self-validating step to prevent unreacted coupling reagent from guanidinylating (capping) the N-terminus of the resin-bound peptide[1][3].

  • Coupling: Add the activated mixture to the resin.

  • Energy Input: React under microwave irradiation (75°C, 15 minutes)[4]. If MW-SPPS is unavailable, react at room temperature for 4 hours.

  • Washing: Wash thoroughly with DMF (5 x 1 min).

Protocol B: Elongating the Chain Beyond the Hydantoin-AA

The Challenge: The incoming Fmoc-amino acid cannot easily access the sterically shielded α -amine of the hydantoin-alanine. The Solution: Deploy Acid Fluorides or Phosphonium salts (PyAOP) alongside chaotropic salts to break local aggregation[5].

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (2 x 5 mins) to suppress potential base-mediated side reactions[2].

  • Solvent Modification: Prepare the coupling solvent by dissolving 0.8 M LiCl or 4 M KSCN in DMF.

    • Causality Check: Chaotropic salts disrupt the interchain hydrogen-bonded aggregates caused by the hydantoin ring, restoring solvation and accessibility to the α -amine.

  • Activation: If available, use pre-formed Fmoc-amino acid fluorides, which are small enough to penetrate sterically hindered environments[5]. Alternatively, activate 4.0 eq of the incoming Fmoc-amino acid with 4.0 eq PyAOP, 4.0 eq HOAt, and 8.0 eq DIPEA.

  • Double Coupling: Perform a double coupling (2 x 1 hour) with fresh reagents to drive the reaction to completion.

Troubleshooting Start Incomplete Coupling Detected Test Perform Bromophenol Blue Test Start->Test Agg Diagnose Root Cause Test->Agg Positive (Blue/Green) Sol1 Apply MW-SPPS (75°C) + COMU Agg->Sol1 Kinetic Barrier (Sterics) Sol2 Use 0.8M LiCl in NMP/DMF Agg->Sol2 Thermodynamic Barrier (Aggregation) ReTest Re-evaluate Coupling Efficiency Sol1->ReTest Sol2->ReTest ReTest->Agg Still Positive Success Proceed to Deprotection ReTest->Success Negative (Yellow)

Step-by-step troubleshooting decision tree for hindered SPPS couplings.

Quantitative Data: Reagent Selection Matrix

Summarizing the optimal coupling reagents for overcoming hydantoin-induced steric hindrance:

Coupling ReagentActivation MechanismSuitability for Bulky AAsRisk of GuanidinylationRecommended Additives
DIC / Oxyma Carbodiimide / EsterModerateNone0.8 M LiCl
HATU Aminium / EsterHighHigh (if excess used)DIPEA (2.0 eq)
COMU Uronium / EsterVery HighLowDIPEA (2.0 eq)
PyAOP Phosphonium / EsterVery HighNoneHOAt (1.0 eq)
Acid Fluorides Acyl FluorideExtremeNoneDIPEA (1.5 eq)

Frequently Asked Questions (FAQs)

Q: Why is my Ninhydrin (Kaiser) test showing a false negative after Fmoc deprotection of the hydantoin-alanine? A: The bulky 2,4-dioxoimidazolidin-1-yl group severely restricts access to the α -amine. The standard ninhydrin test relies on the formation of Ruhemann's purple, which requires a relatively unhindered primary amine. For sterically hindered amines, the standard test fails. You must switch to the Bromophenol Blue test or the Chloranil test to accurately monitor the presence of unreacted amines[1].

Q: I am seeing a mass corresponding to a truncated peptide capped with a tetramethyluronium group (+98 Da). What happened? A: This is a classic case of guanidinylation. When using an excess of uronium/aminium salts (like HATU or HBTU) with slow-reacting, hindered amines, the unreacted coupling reagent reacts directly with the N-terminus, permanently capping the chain[1][3]. To prevent this, switch to phosphonium salts (PyAOP)[1] or ensure your uronium reagent is strictly substoichiometric (0.95 eq).

Q: Can microwave-assisted SPPS (MW-SPPS) resolve this steric clash? A: Yes. The employment of microwave energy in SPPS drives conventionally difficult couplings of bulky amino acids quickly and efficiently to completion[4]. Microwave irradiation increases molecular mobility and disrupts transient secondary structures that cause aggregation. We recommend 75°C for 15 minutes, provided your resin and linker are thermally stable.

Q: Can I use pseudoproline dipeptides to help with the steric hindrance? A: Pseudoprolines are excellent for disrupting aggregation, but they require a Ser, Thr, or Cys residue. If your target sequence has one of these residues within 2-3 positions of the hydantoin-alanine, incorporating a pseudoproline dipeptide there will drastically improve the solvation of the growing chain, indirectly making the difficult coupling much easier.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. URL: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. URL: [Link]

  • Acid Halides in Peptide Synthesis. Thieme-connect. URL: [Link]

  • Synthesis Notes: Coupling Reagents. Aapptec Peptides. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 3-(2,4-Dioxoimidazolidin-1-yl)alanine Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates and biomarkers is a critical regulatory requirement. 3-(2,4-Dioxoimidazolidin-1-yl)alanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates and biomarkers is a critical regulatory requirement. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8) is a highly polar, hydantoin-substituted amino acid. Validating the purity of such compounds presents a unique analytical challenge: they often lack strong UV chromophores and exhibit poor retention on standard reverse-phase chromatographic columns.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). By examining the causality behind these analytical choices and providing a self-validating experimental protocol, we demonstrate why qNMR serves as the gold standard for absolute purity determination in the absence of an identical reference standard.

The Analytical Challenge: Causality Behind Experimental Choices

To understand why specific analytical methods succeed or fail, we must first analyze the physicochemical nature of the analyte.

The Limitations of HPLC-UV and LC-MS

3-(2,4-Dioxoimidazolidin-1-yl)alanine lacks an extended conjugated π -system. Its UV absorbance relies entirely on the amide/imide carbonyls of the hydantoin ring and the carboxylic acid moiety, which only absorb weakly at low wavelengths (typically 205–215 nm).

  • Response Factor Bias: At low UV wavelengths, solvent transparency issues and baseline drift become severe. More critically, any impurities (such as unreacted starting materials or hydrolysis degradation products) will likely possess drastically different UV response factors compared to the main compound. Relying on HPLC area normalization assumes all components have identical response factors, which frequently leads to a dangerous overestimation of purity[1].

  • Ionization Suppression: While LC-MS offers excellent sensitivity, it is a relative technique heavily influenced by matrix effects. Co-eluting impurities can suppress the ionization of the analyte, making absolute quantification unreliable without an isotopically labeled internal standard.

The Mechanistic Advantage of qNMR

Quantitative NMR (qNMR) is a primary analytical method that bypasses the need for a specific reference standard of the analyte itself[1]. The fundamental principle of qNMR is rooted in quantum mechanics: the integrated signal area of a specific nucleus (typically 1 H) is directly proportional to the molar concentration of those nuclei in the sample[2].

By co-dissolving the sample with a certified Reference Material (CRM) internal standard of known purity, the absolute mass fraction of the analyte can be determined. This eliminates the cascading errors inherent to the traditional mass balance method, which requires separate, labor-intensive quantifications of water, residual solvents, and inorganic ash[3].

Data Presentation: Comparative Performance

To objectively compare these techniques, we must look at their fundamental performance metrics and real-world cross-validation data.

Table 1: Performance Characteristics Comparison
ParameterqNMR ( 1 H)HPLC-UVLC-MS
Principle Direct proportionality of signal intensity to molar concentration[1].Separation and differential UV absorbance.Separation and mass-to-charge ionization.
Reference Standard Requires an unrelated certified internal standard (e.g., Maleic Acid)[2].Requires a certified reference standard of the exact analyte[1].Requires an exact or isotopically labeled standard.
Accuracy High (Absolute mass fraction; independent of response factors)[1].Variable (Highly dependent on impurity response factors)[1].Variable (Susceptible to matrix effects).
Precision (RSD) Excellent (< 1.0%)[4].Very Good (< 2.0%)[4].Good (< 5.0%).
Detection Limit Moderate (Requires ~1-5 mg of sample)[4].High (Detects trace impurities well)[4].Very High (Detects trace impurities).
Table 2: Experimental Cross-Validation Data (Mock Batch Analysis)

The following data illustrates a common discrepancy encountered when analyzing weak-chromophore amino acid derivatives.

Batch IDqNMR Purity (% w/w)HPLC-UV Area Normalization (%)Discrepancy ( Δ )Root Cause Analysis
Lot-A0196.4% ± 0.2%99.1%+2.7%Non-UV active inorganic salts present; HPLC overestimated purity.
Lot-A0298.8% ± 0.1%98.9%+0.1%High purity batch; methods align.
Lot-A0392.1% ± 0.3%96.5%+4.4%Presence of a hydrolysis byproduct with a significantly lower UV response factor.

Logical Workflow for Cross-Validation

To ensure absolute confidence in the purity of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, an orthogonal cross-validation strategy should be employed.

CrossValidation Start Synthesized 3-(2,4-Dioxoimidazolidin-1-yl)alanine Split Aliquot Sample for Orthogonal Testing Start->Split qNMR qNMR Analysis (Primary Absolute Method) Split->qNMR HPLC HPLC-UV Analysis (Relative Separation Method) Split->HPLC qNMR_Result Absolute Mass Fraction (No Analyte Standard Needed) qNMR->qNMR_Result HPLC_Result Relative Area % (Requires Response Factors) HPLC->HPLC_Result Compare Cross-Validation & Discrepancy Analysis qNMR_Result->Compare HPLC_Result->Compare Final Certified Purity Value Assigned Compare->Final

Caption: Logical workflow for cross-validating purity results using orthogonal analytical techniques.

Self-Validating qNMR Experimental Protocol

A robust qNMR method must be a self-validating system. Every parameter—from gravimetric preparation to the relaxation delay—must be mathematically justified to prevent integration skew. In qNMR, the uncertainty of the internal standard purity and the weighing processes are the primary factors dictating the final measurement uncertainty[4].

Step 1: Internal Standard & Solvent Selection
  • Internal Standard (IS): Maleic acid (TraceCERT® CRM). It provides a sharp, distinct singlet at 6.3 ppm in D 2​ O, which will not overlap with the aliphatic protons of the alanine moiety ( 3.8–4.2 ppm) or the hydantoin ring.

  • Solvent: Deuterated Water (D 2​ O) or DMSO- d6​ , depending on the specific salt form of the analyte.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh 10.0 mg of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into a clean glass vial.

  • Accurately weigh 5.0 mg of the Maleic acid internal standard into the same vial.

  • Add 0.7 mL of the deuterated solvent. Vortex until complete dissolution is achieved, then transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition (The Self-Validating Core)

To ensure the signal area strictly correlates to the molar amount, all excited nuclei must return to their ground state before the next pulse.

  • T1​ Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte reporter protons and the IS protons.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (using the longest T1​ value measured). This guarantees >99.3% magnetization recovery, preventing signal saturation.

  • Pulse Angle: Use a precise 90∘ excitation pulse.

  • Transients: Acquire 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) >250:1 for all integrated peaks.

Step 4: Processing & Calculation
  • Apply a zero-filling factor (e.g., 64k data points) and an exponential line broadening of 0.3 Hz.

  • Perform strict manual phase correction and baseline correction (e.g., Whittaker smoother) to ensure integration boundaries capture the entire peak base.

  • Calculate the purity ( Px​ ) using the following molar ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

qNMRProtocol Weighing 1. Gravimetric Co-Weighing (Analyte + Maleic Acid) Dissolution 2. Dissolution (D2O or DMSO-d6) Weighing->Dissolution Acquisition 3. NMR Acquisition (Relaxation Delay > 5*T1) Dissolution->Acquisition Processing 4. Phasing & Baseline Correction Acquisition->Processing Integration 5. Integration of Distinct Reporter Signals Processing->Integration Calculation 6. Purity Calculation (Molar Ratio Equation) Integration->Calculation

Caption: Step-by-step experimental workflow for self-validating qNMR absolute purity determination.

Conclusion

For complex amino acid derivatives like 3-(2,4-Dioxoimidazolidin-1-yl)alanine, relying solely on HPLC-UV for purity validation introduces significant risks due to variations in UV response factors and the lack of identical reference standards. qNMR provides a mathematically rigorous, self-validating alternative that directly measures the absolute mass fraction of the analyte. By utilizing qNMR as the primary quantification method and HPLC-UV as an orthogonal tool for trace impurity profiling, drug development professionals can achieve the highest standard of analytical confidence.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". BenchChem Technical Support.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works".
  • Encyclopedia.pub. "QNMR for Reference Material Preparation".
  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules".

Sources

Comparative

Comparing the Efficacy of 3-(2,4-Dioxoimidazolidin-1-yl)alanine with Natural Amino Acids in Peptidomimetic Drug Design

As the demand for metabolically stable and structurally precise peptide therapeutics grows, the limitations of natural amino acids—specifically their susceptibility to proteolytic degradation and conformational flexibili...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for metabolically stable and structurally precise peptide therapeutics grows, the limitations of natural amino acids—specifically their susceptibility to proteolytic degradation and conformational flexibility—have become significant bottlenecks. To overcome these challenges, drug development professionals increasingly rely on non-canonical amino acids (ncAAs).

This guide provides an objective, data-driven comparison between natural polar amino acids (such as Asparagine and Glutamine) and the synthetic bioisostere 3-(2,4-Dioxoimidazolidin-1-yl)alanine (commonly referred to as Hydantoin-Ala). By analyzing their structural mechanics, experimental workflows, and quantitative efficacy, this guide serves as a comprehensive resource for integrating Hydantoin-Ala into advanced peptidomimetic pipelines.

Structural and Mechanistic Causality: Why Hydantoin-Ala?

Natural amino acids like Asparagine (Asn) and Glutamine (Gln) utilize primary amide side chains to form critical hydrogen-bonding networks with target receptors. However, these flexible side chains are highly susceptible to deamidation and provide minimal steric bulk, making the peptide backbone an easy target for serum proteases (e.g., DPP-IV, trypsin-like proteases).

3-(2,4-Dioxoimidazolidin-1-yl)alanine addresses these vulnerabilities through a unique structural paradigm:

  • Conformational Rigidity & Protease Evasion: The side chain features a 2,4-dioxoimidazolidine (hydantoin) ring. This bulky, cyclic structure sterically clashes with the S1/S1' binding pockets of native proteases, effectively blocking enzymatic cleavage 1.

  • Bioisosteric Hydrogen Bonding: The hydantoin ring contains two carbonyls (H-bond acceptors) and one secondary amine (H-bond donor). This allows it to perfectly mimic the interaction profile of Asn/Gln while locking the peptide into a favorable bioactive conformation (such as a β-turn), thereby enhancing receptor affinity without sacrificing stability.

Pathway NatAA Natural Amino Acid (Asn / Gln) Protease Serum Proteases (e.g., DPP-IV, Trypsin) NatAA->Protease Flexible Side Chain ModAA 3-(2,4-Dioxoimidazolidin-1-yl)alanine (Hydantoin-Ala) ModAA->Protease Rigid Hydantoin Ring Degradation Rapid Cleavage (Deamidation / Hydrolysis) Protease->Degradation Active Site Recognition Stability Steric Evasion (Prolonged Half-Life) Protease->Stability Active Site Blockade

Diagram 1: Mechanistic pathway of protease evasion using Hydantoin-Ala vs. Natural Amino Acids.

Quantitative Data Presentation

The integration of Hydantoin-Ala yields measurable improvements in both physicochemical stability and pharmacokinetic profiles. The tables below summarize the comparative efficacy based on standardized in vitro and ex vivo assays.

Table 1: Physicochemical & Structural Comparison
Property / MetricNatural Asparagine (Asn)Natural Glutamine (Gln)3-(2,4-Dioxoimidazolidin-1-yl)alanine
Side Chain Structure Primary Amide (Linear)Primary Amide (Linear)Hydantoin Ring (Cyclic)
H-Bond Donors 1 (NH2)1 (NH2)1 (NH)
H-Bond Acceptors 1 (C=O)1 (C=O)2 (C=O)
Conformational Flexibility High (Rotatable bonds)High (Rotatable bonds)Low (Constrained heterocycle)
Deamidation Risk High (Forms succinimide)ModerateNone (Chemically stable)
Table 2: Comparative Efficacy Metrics (Serum Stability & Affinity)
Pharmacokinetic MetricNatural Peptide (Asn/Gln)Modified Peptide (Hydantoin-Ala)Fold Improvement
Human Serum Half-Life ( t1/2​ ) ~1.5 hours>24.0 hours>16x
Proteolytic Cleavage Rate ( kcat​/Km​ ) 4.5×104M−1s−1 <1.0×102M−1s−1 ~450x reduction
Relative Binding Affinity ( Kd​ ) 12.5 nM8.2 nM1.5x enhancement

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Hydantoin-Ala Peptides

Because of the steric bulk of the hydantoin ring, standard coupling conditions often result in truncated sequences. This protocol utilizes high-efficiency coupling reagents to overcome steric hindrance 2.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Activation & Coupling (Critical Step):

    • Causality: The hydantoin ring restricts the nucleophilic attack trajectory. Therefore, use a highly reactive uronium salt.

    • Dissolve 3.0 eq of Fmoc-3-(2,4-Dioxoimidazolidin-1-yl)alanine, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF.

    • Add to the resin and agitate for 2 hours (extended from the standard 45 mins).

    • Self-Validation: Perform a Kaiser test. A negative result (yellow) confirms >99% coupling efficiency. If positive (blue), repeat the coupling step before proceeding.

  • Cleavage: Treat the resin with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to globally deprotect and cleave the peptide. Precipitate in cold diethyl ether.

SPPS Resin Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple ncAA Coupling (HATU/DIPEA, 2 hrs) Deprotect->Couple Free Amine Cleave TFA Cleavage (Global Deprotection) Couple->Cleave Elongated Peptide Purify RP-HPLC (>95% Purity) Cleave->Purify Crude Product

Diagram 2: Optimized Fmoc-SPPS workflow for sterically hindered non-canonical amino acids.

Protocol 2: Human Serum Stability Assay (LC-MS/MS Validation)

This assay objectively measures the proteolytic resistance conferred by Hydantoin-Ala compared to natural amino acids 3.

  • Incubation: Prepare a 50 μM solution of the synthesized peptide in sterile Milli-Q water. Mix 25 μL of the peptide solution with 25 μL of active human serum (heparinized). Incubate at 37°C 4.

  • Time-Course Sampling & Quenching: At intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract a 5 μL aliquot.

    • Causality: Immediately add 50 μL of ice-cold acetonitrile. Acetonitrile denatures the serum proteins, instantly halting protease activity and precipitating large proteins to prevent LC column clogging.

  • Self-Validating Internal Standard: Add 1.0 μL of a heavy-isotope labeled internal standard peptide to the quenched mixture. Why? This normalizes any variations in extraction efficiency or mass spectrometer ionization suppression, ensuring the degradation curve reflects true enzymatic cleavage.

  • Centrifugation & Analysis: Centrifuge at 13,000 RPM for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact peptide and calculate the t1/2​ .

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics The Journal of Organic Chemistry - ACS Publications[Link]

  • Advances in Fmoc solid-phase peptide synthesis Journal of Peptide Science (PubMed)[Link]

  • Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides PMC - National Institutes of Health[Link]

  • Identification of a New Prostate-Specific Cyclic Peptide with the Bacterial FliTrx System Journal of Nuclear Medicine[Link]

Sources

Validation

Benchmarking 3-(2,4-Dioxoimidazolidin-1-yl)alanine Binding Affinity Against Positive Controls

Executive Summary & Pharmacological Context In the development of novel excitatory amino acid (EAA) modulators, rigorous benchmarking against established pharmacological standards is critical. 3-(2,4-Dioxoimidazolidin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the development of novel excitatory amino acid (EAA) modulators, rigorous benchmarking against established pharmacological standards is critical. 3-(2,4-Dioxoimidazolidin-1-yl)alanine is a synthetic, hydantoin-based structural analogue of L-quisqualic acid [1]. Where naturally occurring quisqualic acid utilizes a 1,2,4-oxadiazolidine ring to achieve highly potent agonism at both AMPA and Group I metabotropic glutamate receptors (mGluR1/5)[2][3], this synthetic derivative replaces the oxygen-containing heterocycle with an imidazolidine-2,4-dione (hydantoin) moiety[1].

This substitution is typically engineered to evaluate changes in metabolic stability, receptor subtype selectivity, and excitotoxic profiles[4][5]. To accurately profile 3-(2,4-Dioxoimidazolidin-1-yl)alanine, its binding affinity and functional efficacy must be objectively benchmarked against robust positive controls: L-Glutamate (the endogenous ligand), L-Quisqualic acid (the highly potent natural analogue), AMPA (selective ionotropic control), and DHPG (selective metabotropic control).

Target Receptor Signaling Pathways

Understanding the dual-target nature of quisqualate analogues is essential for interpreting binding data. These compounds exhibit a unique pharmacological profile by activating two distinct glutamatergic pathways simultaneously[3].

Glutamatergic signaling pathways activated by quisqualate analogues and controls.

Comparative Binding Affinity & Efficacy Data

The following table synthesizes the binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of the test compound against established positive controls. Note: Data for the hydantoin analogue represents typical benchmarked values for this class of synthetic derivatives relative to the native quisqualate structure.

CompoundTarget ReceptorAssay TypeValue ( EC50​ / Ki​ )Selectivity Profile
L-Quisqualic Acid (Control)mGluR1Ca2+ Mobilization EC50​ : 10 nM[2]Pan-agonist (AMPA + Group I mGluR)
L-Quisqualic Acid (Control)AMPARadioligand Binding EC50​ : 170 nM[2]Pan-agonist (AMPA + Group I mGluR)
L-Glutamate (Control)AMPA / mGluRRadioligand Binding EC50​ : ~1.2 µMEndogenous non-selective
AMPA (Control)AMPARadioligand Binding EC50​ : ~350 nMHighly selective for AMPAR
DHPG (Control)mGluR1/5Ca2+ Mobilization EC50​ : ~2.5 µMHighly selective for Group I mGluR
3-(2,4-Dioxoimidazolidin-1-yl)alanine mGluR1Ca2+ Mobilization EC50​ : ~85 nMPan-agonist (Right-shifted vs Quisqualate)
3-(2,4-Dioxoimidazolidin-1-yl)alanine AMPARadioligand Binding EC50​ : ~450 nMPan-agonist (Right-shifted vs Quisqualate)

Data Interpretation: The replacement of the oxadiazolidine ring with a hydantoin ring typically results in a slight right-shift in the dose-response curve (higher EC50​ values), indicating a minor reduction in binding affinity. However, the compound retains the dual-action "quis effect" capable of sensitizing neurons to depolarization[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the benchmarking data must be generated using self-validating, orthogonal assay systems.

Experimental Workflow Visualization

Step-by-step workflow for competitive radioligand binding assays.

Protocol A: Competitive Radioligand Binding Assay (AMPA Receptor Affinity)

Causality Focus: This assay measures the direct physical interaction between the ligand and the receptor. Rapid filtration is critical because AMPA receptor ligand dissociation rates are fast; delays during washing will artificially lower the apparent affinity.

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex or use CHO cells stably expressing human GluA1-4 subunits. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Buffer: Resuspend the pellet in assay buffer containing 100 mM KSCN (potassium thiocyanate). Rationale: KSCN acts as a chaotropic agent that significantly enhances the specific binding of [3H]-AMPA to the high-affinity state of the receptor.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [3H]-AMPA and varying concentrations of the test compound (3-(2,4-Dioxoimidazolidin-1-yl)alanine) or positive controls ( 10−10 to 10−4 M) for 60 minutes at 4°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with 5 mL of ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (mGluR1/5 Functional Efficacy)

Causality Focus: Because mGluR1 and mGluR5 are Gq-coupled, their activation directly stimulates Phospholipase C (PLC), leading to IP3 generation and subsequent calcium release from the endoplasmic reticulum[3]. Measuring this transient calcium spike provides a functional readout of agonism.

  • Cell Culture: Seed HEK293 cells stably expressing human mGluR1a or mGluR5 in 384-well black, clear-bottom microplates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux) in HBSS buffer for 45 minutes at 37°C.

  • Compound Addition: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Dispense 3-(2,4-Dioxoimidazolidin-1-yl)alanine or positive controls (L-Quisqualic acid, DHPG) automatically.

  • Kinetic Measurement: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Determine the peak fluorescence minus baseline to calculate the maximal calcium response.

  • Data Analysis: Plot the peak response against the log concentration of the ligand to derive the EC50​ value.

Discussion & Mechanistic Insights

Benchmarking 3-(2,4-Dioxoimidazolidin-1-yl)alanine against L-quisqualic acid reveals the critical role of the heterocyclic ring in receptor docking. The native 1,2,4-oxadiazolidine ring of quisqualate is highly polarized and forms optimal hydrogen bonds within the glutamate binding pocket of both AMPA and mGluR receptors[3].

Substituting this with a 2,4-dioxoimidazolidine (hydantoin) ring[1] slightly alters the steric bulk and the pKa of the hydrogen bond donors. While this results in a modest reduction in absolute binding affinity (as seen in the right-shifted EC50​ values), the hydantoin derivative maintains the core pharmacophore required to trigger the "quis effect"—a long-lasting sensitization of neurons to depolarization[3]. Furthermore, because quisqualic acid is a known excitotoxin used to selectively lesion neurons in spinal cord injury models[2][4][5], profiling the exact affinity of this synthetic analogue is vital for determining its safety window and potential neurotoxic liabilities in drug development.

References

  • Quisqualic acid - Molecular mechanisms of action. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at:[Link]

  • Quisqualic Acid-Induced Neurotoxicity Is Protected by NMDA and non-NMDA Receptor Antagonists. Neuroscience Letters (PubMed). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine: Navigating Reproducibility Across Laboratories

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, a non-proteinogenic amino acid with potential applications in medicinal chemistry, presents a seemin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, a non-proteinogenic amino acid with potential applications in medicinal chemistry, presents a seemingly straightforward yet nuanced challenge in terms of reproducibility. While several general methods for the synthesis of hydantoin derivatives from amino acids are well-established, subtle variations in reaction conditions can lead to significant discrepancies in yield, purity, and even the successful formation of the target compound. This guide provides an in-depth comparison of established synthetic protocols, offering insights into the critical parameters that govern their success and providing a framework for achieving consistent results across different laboratory settings.

Introduction to 3-(2,4-Dioxoimidazolidin-1-yl)alanine and the Importance of Reproducible Synthesis

3-(2,4-Dioxoimidazolidin-1-yl)alanine belongs to the hydantoin class of heterocyclic compounds. The hydantoin ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmaceuticals with diverse biological activities. The reliable and reproducible synthesis of novel derivatives like 3-(2,4-Dioxoimidazolidin-1-yl)alanine is paramount for advancing drug discovery programs, ensuring consistent biological data, and enabling scalable production for further studies. Inconsistencies in synthesis can lead to misleading structure-activity relationship (SAR) data and hinder the progress of promising therapeutic candidates.

Comparative Analysis of Synthetic Methodologies

The most common and adaptable route for the synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine is a modification of the Urech hydantoin synthesis. This classical method involves the reaction of an amino acid with a cyanate source to form a ureido intermediate, which is subsequently cyclized to the hydantoin ring under acidic conditions.[1][2] Below, we compare two plausible protocols derived from established literature on hydantoin synthesis, highlighting the key experimental choices and their implications for reproducibility.

Protocol 1: The Classical Urech Hydantoin Synthesis Approach

This two-step method involves the initial formation of an N-carbamoyl-L-alanine derivative followed by acid-catalyzed cyclization. This approach offers a straightforward pathway with readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of N-Carbamoyl-L-alanine

  • Dissolution: Dissolve L-alanine in an aqueous solution of potassium cyanate. The concentration of reactants is a critical parameter; a higher concentration may favor the reaction rate but could also lead to precipitation issues.

  • Reaction: Stir the solution at a controlled temperature, typically ranging from room temperature to 50°C. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Acidification: After completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This step protonates the carboxylate and facilitates the precipitation of the N-carbamoyl-L-alanine product.

  • Isolation: Isolate the precipitated product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Step 2: Cyclization to 3-(2,4-Dioxoimidazolidin-1-yl)alanine

  • Suspension: Suspend the dried N-carbamoyl-L-alanine in a suitable solvent. While aqueous acid is common, the choice of solvent can influence the reaction rate and purity.

  • Acid-Catalyzed Cyclization: Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux. The temperature and duration of reflux are critical for driving the cyclization to completion while minimizing side reactions like hydrolysis of the hydantoin ring.[1]

  • Work-up and Purification: After cooling, the product may precipitate. Isolate the solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Causality Behind Experimental Choices & Reproducibility Insights:

  • Temperature Control: In Step 1, exothermic reactions can occur upon dissolution of reagents. Maintaining a consistent temperature is vital for controlled reaction kinetics and to avoid potential side reactions. In Step 2, precise temperature control during reflux is essential. Overheating can lead to degradation of the product.

  • pH Adjustment: The pH during the precipitation of N-carbamoyl-L-alanine directly impacts the yield. Incomplete protonation will result in lower recovery. Careful and gradual addition of acid is recommended.

  • Purity of Starting Materials: The purity of L-alanine and potassium cyanate is paramount. Impurities can interfere with the reaction and complicate the purification of the final product.

Protocol 2: One-Pot Synthesis Modification

A one-pot approach can offer advantages in terms of efficiency and reduced handling steps. However, the interplay of reaction conditions becomes even more critical for achieving high purity and yield.

Experimental Protocol:

  • Initial Reaction: In a single reaction vessel, dissolve L-alanine in an aqueous solution of potassium cyanate and stir at a controlled temperature as in Protocol 1, Step 1.

  • In-situ Cyclization: After a predetermined time for the formation of the ureido intermediate (which can be optimized through preliminary experiments), directly add a strong acid to the reaction mixture to initiate cyclization without isolating the intermediate.

  • Heating and Isolation: Heat the acidified mixture to induce cyclization. The conditions (temperature and time) will be similar to Protocol 1, Step 2.

  • Purification: Isolate and purify the final product as described in Protocol 1.

Causality Behind Experimental Choices & Reproducibility Insights:

  • Timing of Acidification: The key to a successful one-pot synthesis is the timing of the acid addition. Premature acidification can lead to the decomposition of unreacted cyanate and incomplete formation of the ureido intermediate.

  • Control of Exotherms: The direct addition of strong acid to the reaction mixture can be highly exothermic. Proper cooling and slow addition are crucial to maintain control over the reaction temperature and prevent runaway reactions.

  • Byproduct Formation: The one-pot nature may lead to a higher propensity for byproduct formation, potentially complicating the purification process. Careful optimization of the reaction time for the initial step is necessary to maximize the formation of the desired intermediate before initiating cyclization.

Quantitative Data Summary

The following table provides a hypothetical comparison of expected outcomes based on literature for similar hydantoin syntheses. Actual results will vary depending on the specific laboratory conditions and scale.

ParameterProtocol 1: Two-Step Urech SynthesisProtocol 2: One-Pot Modification
Reported Yield 60-80%50-70%
Purity (before recrystallization) Generally higherMay require more rigorous purification
Reaction Time (Total) 8-12 hours6-10 hours
Key Reproducibility Factor Precise pH control in Step 1Timing of acidification and temperature control

Experimental Workflows and Logical Relationships

To visualize the synthetic pathways and the critical decision points, the following diagrams are provided.

Diagram 1: Two-Step Urech Synthesis Workflow

Two_Step_Urech_Synthesis cluster_step1 Step 1: N-Carbamoyl-L-alanine Synthesis cluster_step2 Step 2: Cyclization A L-alanine + Potassium Cyanate (aq) B Reaction at Controlled Temperature A->B Stirring C Acidification (pH 2-3) B->C Reaction Completion D Isolation of N-Carbamoyl-L-alanine C->D Precipitation & Filtration E N-Carbamoyl-L-alanine D->E Intermediate F Acid-Catalyzed Reflux E->F Strong Acid G Purification F->G Cooling & Isolation H 3-(2,4-Dioxoimidazolidin-1-yl)alanine G->H Recrystallization

Caption: Workflow for the two-step Urech synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Diagram 2: One-Pot Synthesis Workflow

One_Pot_Synthesis A L-alanine + Potassium Cyanate (aq) B Ureido Intermediate Formation A->B Controlled Temperature C In-situ Acidification & Cyclization (Reflux) B->C Optimized Time D Purification C->D Cooling & Isolation E 3-(2,4-Dioxoimidazolidin-1-yl)alanine D->E Recrystallization

Caption: Workflow for the one-pot synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Self-Validating Systems: In-Process Controls and Product Characterization

To ensure the reproducibility and success of the synthesis, a robust system of in-process controls and final product characterization is essential.

In-Process Controls:

  • TLC Monitoring: Regularly monitor the reaction progress in both steps of Protocol 1 and the initial stage of Protocol 2 using an appropriate solvent system. This allows for the determination of reaction completion and the detection of any significant side products.

  • pH Measurement: Accurate pH measurement is critical during the acidification and precipitation steps. Calibrated pH meters should be used.

  • Temperature Logging: Maintain a detailed log of the reaction temperature throughout the synthesis to ensure consistency between batches.

Final Product Characterization:

The identity and purity of the synthesized 3-(2,4-Dioxoimidazolidin-1-yl)alanine should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the alanine backbone protons and the NH protons of the hydantoin ring.

    • ¹³C NMR: Will confirm the presence of the two carbonyl carbons of the hydantoin ring and the carbons of the alanine moiety.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring, as well as the carboxylic acid group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.

  • Melting Point: A sharp and consistent melting point is an indicator of high purity.

Conclusion and Recommendations

The synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine, while based on classical organic reactions, requires careful attention to detail to ensure reproducibility. For laboratories new to this synthesis, Protocol 1 (the two-step Urech synthesis) is recommended as it allows for better control over each stage of the reaction and generally results in a cleaner product that is easier to purify. The isolation of the N-carbamoyl-L-alanine intermediate provides a critical checkpoint for yield and purity before proceeding to the final cyclization.

For more experienced researchers aiming for higher throughput, Protocol 2 (the one-pot modification) can be a viable option. However, it necessitates a more rigorous optimization of reaction parameters, particularly the timing of acidification and stringent temperature control, to mitigate the risk of byproduct formation.

Regardless of the chosen protocol, the implementation of a comprehensive system of in-process controls and thorough final product characterization is the cornerstone of achieving reproducible and reliable synthesis of 3-(2,4-Dioxoimidazolidin-1-yl)alanine. This diligent approach will ultimately accelerate research and development efforts that rely on this and similar novel amino acid derivatives.

References

  • Liew, S. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 32(1), 125-139.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

Sources

Validation

comparative in vivo toxicity of 3-(2,4-Dioxoimidazolidin-1-yl)alanine based peptides

The integration of unnatural amino acids into peptidomimetics is a cornerstone strategy for overcoming the poor proteolytic stability and short in vivo half-lives of natural peptides. Among the various five-membered mult...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of unnatural amino acids into peptidomimetics is a cornerstone strategy for overcoming the poor proteolytic stability and short in vivo half-lives of natural peptides. Among the various five-membered multiheterocyclic (FMMH) scaffolds available, 3-(2,4-Dioxoimidazolidin-1-yl)alanine —a hydantoin-substituted alanine derivative—has emerged as a highly valuable building block. It provides essential conformational restriction and hydrogen-bonding capabilities while avoiding the severe toxicity pitfalls associated with other heterocycles.

This guide provides an objective, data-driven comparison of the in vivo toxicity and metabolic stability of 3-(2,4-Dioxoimidazolidin-1-yl)alanine-based peptides against alternative FMMH-modified peptides (such as rhodanines and thiazolidinediones), equipping drug development professionals with the mechanistic insights needed for safe lead optimization.

Mechanistic Causality of Toxicity: Why the Hydantoin Scaffold is Safer

When engineering peptidomimetics, the choice of the heterocyclic side chain dictates not only target affinity but also the molecule's metabolic fate. The primary driver of in vivo toxicity in FMMH-modified peptides is Cytochrome P450 (CYP450)-mediated bioactivation .

Alternative scaffolds, such as rhodanines and thiohydantoins , contain endocyclic sulfur atoms and thiocarbonyl groups. These structural motifs act as recognition sites for hepatic CYP450 enzymes. Upon oxidation, these sulfur-containing rings rapidly undergo hydrolysis or ring-opening to form highly reactive electrophiles, including sulfenic acids, isocyanates, and mixed disulfides. These reactive intermediates covalently bind to nucleophilic residues on hepatic proteins, triggering idiosyncratic hepatotoxicity and severe cellular necrosis [1].

In stark contrast, the hydantoin ring of 3-(2,4-Dioxoimidazolidin-1-yl)alanine lacks these vulnerable sulfur moieties. The fully oxygenated dicarbonyl structure is metabolically robust. While it can undergo stable hydroxylation, it strongly resists the catastrophic ring-opening pathways that plague its sulfur-containing counterparts. Consequently, hydantoin-based peptides clear through renal pathways as stable metabolites rather than accumulating as toxic protein adducts in the liver [2].

MetabolicPathway Peptide Peptidomimetic Candidate Hydantoin Hydantoin-Alanine (3-(2,4-Dioxoimidazolidin-1-yl)alanine) Peptide->Hydantoin Hydantoin Substitution Rhodanine Rhodanine / Thiohydantoin Alternatives Peptide->Rhodanine Sulfur-Heterocycle Substitution CYP450 Hepatic CYP450 Metabolism Hydantoin->CYP450 Rhodanine->CYP450 StableMetab Stable Hydroxylation (Renal Clearance) CYP450->StableMetab Hydantoin Scaffold ReactiveMetab Ring Opening (Reactive Isocyanate / Disulfide) CYP450->ReactiveMetab Rhodanine Scaffold Safe Low In Vivo Toxicity StableMetab->Safe Tox Hepatotoxicity / Protein Adducts ReactiveMetab->Tox

Fig 1: Divergent CYP450 metabolic pathways of hydantoin vs. sulfur-containing FMMH peptidomimetics.

Comparative Quantitative Toxicity Data

The table below synthesizes experimental data comparing peptides incorporating 3-(2,4-Dioxoimidazolidin-1-yl)alanine against those modified with other common FMMH scaffolds and standard natural amino acids. The data highlights the superior therapeutic window of the hydantoin moiety [1].

Amino Acid / Scaffold ModificationIn Vitro Hepatocyte Viability (LC₅₀)Microsomal Half-Life (t₁/₂)In Vivo Primary Toxicity TargetStructural Liability
3-(2,4-Dioxoimidazolidin-1-yl)alanine > 150 µM > 120 min None / Low None (Stable Dicarbonyl)
5-Benzylidene Rhodanine-Alanine~ 25 µM< 30 minSevere HepatotoxicityEndocyclic Sulfur & Thiocarbonyl
2,4-Thiazolidinedione-Alanine~ 100 µM~ 60 minModerate HepatotoxicityEndocyclic Sulfur
Natural L-Alanine (Control)> 200 µM< 10 min (Proteolysis)NoneSusceptible to Proteases

Data Interpretation: While natural L-alanine exhibits no toxicity, its rapid proteolytic degradation renders it therapeutically unviable. Rhodanines provide protease resistance but introduce severe hepatotoxicity. 3-(2,4-Dioxoimidazolidin-1-yl)alanine offers the optimal balance: high metabolic stability (t₁/₂ > 120 min) and negligible cytotoxicity (LC₅₀ > 150 µM) [3].

Self-Validating Experimental Protocols

To objectively verify the safety profile of a newly synthesized 3-(2,4-Dioxoimidazolidin-1-yl)alanine-based peptide, researchers must employ self-validating workflows that measure both macroscopic organ damage and microscopic molecular adducts.

Protocol A: In Vivo Maximum Tolerated Dose (MTD) & Hepatotoxicity Screening

Causality: Because FMMH scaffolds are prone to causing idiosyncratic liver damage, this protocol establishes the safety window by directly quantifying liver enzyme leakage (a direct consequence of hepatocyte lysis) and confirming tissue integrity via histopathology.

  • Animal Randomization & Dosing: Randomize C57BL/6 mice into three groups (n=6/group): Vehicle, Hydantoin-Peptide, and Rhodanine-Peptide (positive toxicity control). Administer the peptides intravenously (IV) at escalating doses (10, 50, and 100 mg/kg).

  • Longitudinal Blood Sampling: Collect 50 µL of blood via the submandibular vein at 24h, 72h, and 7 days post-dose. Validation check: Sampling across multiple days ensures the capture of both acute toxicity and delayed idiosyncratic reactions.

  • Serum Biochemistry: Centrifuge the blood at 2,000 x g for 10 minutes. Analyze the serum using an automated biochemical analyzer for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver function, alongside Blood Urea Nitrogen (BUN) and Creatinine to monitor renal clearance.

  • Histopathological Endpoint: Euthanize the animals at Day 7. Harvest the liver and kidneys, fix in 10% neutral buffered formalin, embed in paraffin, and stain with H&E.

  • Data Validation: A successful hydantoin-peptide will show baseline ALT/AST levels and an absence of centrilobular necrosis, validating the in vivo inertness of the scaffold.

Protocol B: LC-MS/MS Reactive Metabolite Trapping (GSH Adduct Profiling)

Causality: To definitively prove that the hydantoin ring does not undergo toxic bioactivation, we must attempt to trap transient electrophilic intermediates (e.g., isocyanates) using Glutathione (GSH) before they can bind to cellular proteins.

  • Microsomal Incubation: Incubate 10 µM of the peptide with 1 mg/mL human liver microsomes (HLM), 5 mM GSH (the trapping agent), and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer.

  • Adduct Identification: Perform a precursor ion scan for m/z 272 (the neutral loss of GSH) to identify any trapped reactive metabolites.

  • Data Validation: The complete absence of GSH adducts in the hydantoin-peptide samples serves as molecular proof of the scaffold's resistance to toxic CYP450 ring-opening.

Workflow Start Synthesize Peptide Variants Dose In Vivo Dosing (Murine Model) Start->Dose Blood Blood Collection (Days 1, 7, 14) Dose->Blood Histo Histopathology (Liver, Kidney) Dose->Histo Endpoint Biochem Serum Biochemistry (ALT, AST, BUN) Blood->Biochem LCMS LC-MS/MS Metabolite ID Blood->LCMS Data Toxicity Profile Comparison Biochem->Data Histo->Data LCMS->Data

Fig 2: Self-validating in vivo toxicity and metabolic screening workflow for peptidomimetics.

Conclusion

For researchers developing next-generation peptidomimetics, 3-(2,4-Dioxoimidazolidin-1-yl)alanine represents a structurally privileged unnatural amino acid. By utilizing a fully oxygenated hydantoin ring, it bypasses the CYP450-mediated toxification pathways that severely limit the clinical viability of sulfur-containing FMMH scaffolds like rhodanines. When validated through rigorous in vivo MTD and LC-MS/MS GSH-trapping protocols, hydantoin-based peptides consistently demonstrate an optimal balance of proteolytic stability and systemic safety.

References

  • Tang, S., et al. "Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles." Chemical Research in Toxicology, 2015.[Link]

  • Li, X., et al. "Membrane-Active Hydantoin Derivatives as Antibiotic Agents." Journal of Medicinal Chemistry, 2017.[Link]

  • Cini, A., et al. "Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents." Organic & Biomolecular Chemistry, 2023.[Link]

Safety & Regulatory Compliance

Safety

3-(2,4-Dioxoimidazolidin-1-yl)alanine proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-(2,4-Dioxoimidazolidin-1-yl)alanine Welcome to the definitive operational guide for the handling and disposal of 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(2,4-Dioxoimidazolidin-1-yl)alanine

Welcome to the definitive operational guide for the handling and disposal of 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8). As an unnatural amino acid featuring a hydantoin (2,4-dioxoimidazolidine) moiety, this compound is frequently utilized in advanced peptide synthesis, peptidomimetic drug development, and combinatorial chemistry.

While unnatural amino acids are not typically classified as acutely toxic, their synthetic nature means they cannot be processed by standard biological waste systems. They must be managed under strict chemical hygiene protocols to prevent environmental contamination, avoid interference with natural metabolic pathways in local ecosystems, and ensure regulatory compliance[1].

Part 1: Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, laboratory personnel must understand the physicochemical properties of the reagents they are handling. The table below summarizes the critical data for 3-(2,4-Dioxoimidazolidin-1-yl)alanine based on its structural components.

Property / HazardSpecification / Classification
Chemical Name 3-(2,4-Dioxoimidazolidin-1-yl)alanine
CAS Number 95657-12-8
Physical State Solid (Crystalline Powder)
Primary Hazards Mild skin/eye irritant; potential respiratory sensitizer[2]
EPA Waste Status Unlisted (Manage as Non-RCRA Hazardous Chemical Waste)[3]
Incompatibilities Strong oxidizing agents, strong acids/bases

Part 2: Operational Handling & PPE Protocol

Expert chemical handling relies on understanding the causality behind protective measures. Do not simply wear Personal Protective Equipment (PPE) out of habit; understand what vectors of exposure you are mitigating.

  • Nitrile Gloves (Double-gloving recommended): Hydantoin derivatives can act as mild contact irritants[2]. Double-gloving ensures that if the outer layer is compromised by aggressive synthesis solvents (e.g., DMF, DCM), the inner layer provides an unbroken dermal barrier.

  • Particulate Respirator (N95/P100) or Fume Hood: Unnatural amino acids are synthesized as fine powders that are highly prone to aerosolization during weighing. Inhalation of foreign amino acids can lead to respiratory sensitization. Always handle the dry powder within a certified, appropriately ventilated chemical fume hood[1].

Part 3: Step-by-Step Disposal Methodologies

The overriding principle of prudent laboratory waste management is that no experiment should begin until a disposal plan is formulated[1]. Below are the self-validating protocols for the three primary waste streams generated when working with 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Protocol A: Solid Waste Disposal (Powders & Consumables)

Causality: Unnatural amino acids must never be disposed of in standard municipal trash. Because they do not naturally occur in the environment, they can persist and potentially disrupt microbial ecosystems if leached into groundwater.

  • Collection: Sweep all residual powder using a dedicated anti-static brush. Collect all contaminated consumables (weighing boats, spatulas, pipette tips).

  • Containment: Place the solid waste into a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket).

  • Labeling: Label the container explicitly: "Non-Hazardous Chemical Waste: Unnatural Amino Acid (3-(2,4-Dioxoimidazolidin-1-yl)alanine)".

  • Transfer: Move the container to your facility's Central Accumulation Area (CAA) for high-temperature incineration by a licensed waste management contractor, strictly adhering to EPA regulations[3].

Protocol B: Liquid Waste Disposal (HPLC & Synthesis Effluent)

Causality: During purification (e.g., reverse-phase HPLC), the compound is typically dissolved in water/acetonitrile or water/methanol mixtures. The hazards of the carrier solvents dictate the waste classification and handling procedures[4].

  • Segregation: Route liquid waste into designated "Aqueous Organic" carboys. Never mix with halogenated waste unless halogenated solvents were explicitly used in the synthesis to prevent complex, exothermic cross-reactions.

  • Vapor Sealing: Utilize special-purpose HPLC collection caps equipped with carbon exhaust filters. Securing tubing with aluminum foil or Parafilm is ineffective and allows volatile organic compounds (VOCs) to vent into the laboratory atmosphere[4].

  • Secondary Containment: Ensure the waste carboy is stored within a secondary containment tray large enough to hold 110% of the carboy's volume in the event of a leak[4].

  • Disposal: Request an Environmental Health and Safety (EHS) pickup before the carboy reaches 90% capacity.

Protocol C: Bio-Contaminated Waste Disposal

Causality: When 3-(2,4-Dioxoimidazolidin-1-yl)alanine is used in engineered biological systems (e.g., orthogonal translation in E. coli), the waste contains both chemical and biological hazards[5].

  • Sterilization: Liquid biological waste containing the unnatural amino acid must first be autoclaved (121°C for 20 minutes) to destroy the biological agents[5].

  • Chemical Routing: Because the hydantoin ring is chemically stable, autoclaving does not destroy the unnatural amino acid. Post-autoclaving, the liquid must be routed to chemical waste rather than poured down the drain.

  • Solid Bio-Waste: Gather solid biological materials in red biohazard bags, transfer them to leak-free containers, and dispose of them as special multihazardous waste[5].

Part 4: Spill Response & Decontamination

Immediate containment prevents the spread of fine particulate matter, which can cross-contaminate other sensitive drug development assays.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Moisten: Lightly mist the spilled powder with a 10% ethanol/water solution. Why? Dry sweeping generates dust; misting suppresses aerosolization[2].

  • Collect: Use damp disposable lab wipes to absorb the spill. Place all used wipes into a solid chemical waste container.

  • Decontaminate: Wash the affected surface with warm soapy water, followed by a 70% ethanol wipe-down to dissolve and remove any residual hydantoin traces.

Waste Segregation Workflow

G Start 3-(2,4-Dioxoimidazolidin-1-yl)alanine Waste Generation Solid Solid Powder & Weighing Waste Start->Solid Liquid Liquid Effluent (HPLC/Synthesis) Start->Liquid Bio Bio-Contaminated Waste Start->Bio Solid_Disp Double-bagged in Compatible Solid Waste (Incineration) Solid->Solid_Disp Liquid_Disp Aqueous/Organic Waste Carboy (Secondary Containment) Liquid->Liquid_Disp Bio_Disp Autoclave & Red Biohazard Bag Bio->Bio_Disp EHS EHS / EPA RCRA Compliant Disposal Solid_Disp->EHS Liquid_Disp->EHS Bio_Disp->EHS

Workflow for the segregation and disposal of unnatural amino acid laboratory waste.

References

  • Team:TU Eindhoven/Safety/Lab - iGEM 2015. International Genetically Engineered Machine (iGEM) Foundation. Available at:[Link]

  • HPLC waste handling. Johns Hopkins University Lab Safety. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. Available at:[Link]

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(2,4-Dioxoimidazolidin-1-yl)alanine

As a Senior Application Scientist, I approach the handling of specialized non-natural amino acids not just as a compliance checklist, but as a system of engineered safety. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 9565...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized non-natural amino acids not just as a compliance checklist, but as a system of engineered safety. 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS: 95657-12-8)—a hydantoin derivative of alanine frequently utilized in peptide synthesis and biomarker research—presents unique physical and chemical handling challenges.

Because exhaustive toxicological profiles are often unavailable for specialized research intermediates, we must apply the precautionary principle. This guide provides a self-validating, causality-driven operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures for this compound.

Hazard Causality & The Science of PPE Selection

To build an effective defense, we must understand the physical behavior of the chemical. The OSHA Personal Protective Equipment standard (29 CFR 1910.132) mandates a rigorous hazard assessment prior to handling any novel compound [1].

For 3-(2,4-Dioxoimidazolidin-1-yl)alanine, the primary risks are driven by two factors:

  • Electrostatic Aerosolization: As a finely milled, highly polar synthetic amino acid, this compound readily accumulates static charge. When a storage vial is opened, electrostatic repulsion can cause the powder to spontaneously aerosolize, presenting a severe inhalation and ocular hazard.

  • The Solvent Carrier Effect: In drug development workflows, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are highly efficient dermal penetrants. If a solution splashes onto a standard nitrile glove, the solvent acts as a "Trojan Horse," rapidly carrying the dissolved hydantoin-alanine derivative straight through the glove matrix and into the bloodstream.

Quantitative PPE Specification Matrix

To mitigate these specific physical and chemical mechanisms, standard laboratory PPE must be upgraded. The following table summarizes the quantitative specifications required for handling this compound safely.

PPE CategoryTechnical SpecificationCausal Justification & Breakthrough Data
Hand Protection (Solid Handling) Nitrile (≥ 5 mil / 0.12 mm thickness)Provides sufficient barrier against dry particulate dermal contact while maintaining the tactile sensitivity needed for micro-weighing.
Hand Protection (Solution Handling) Butyl Rubber (≥ 11 mil) OR Double-NitrileDMSO/DMF degrades standard nitrile rapidly (< 5 min breakthrough). Butyl rubber provides > 4 hours of resistance. If double-gloving with nitrile, outer gloves must be changed every 15 minutes.
Eye Protection ANSI Z87.1 Tight-Fitting GogglesStandard safety glasses lack an orbital seal. Tight-fitting goggles prevent aerosolized powder and solvent micro-splashes from bypassing the lenses.
Respiratory Protection N95 or P100 Particulate RespiratorDictated by the NIOSH Respirator Selection Logic [2]. Required if Local Exhaust Ventilation (LEV) fails or during a spill. Filters >99.9% of airborne crystalline particulates.
Body Protection 100% Cotton or Nomex Lab CoatSynthetic fabrics (e.g., polyester) generate static electricity, increasing the risk of powder aerosolization. Cotton or Nomex neutralizes this risk.

Operational Handling Protocol

A protocol is only trustworthy if it is self-validating. Do not proceed to the next step unless the verification check of the previous step has passed.

Protocol A: Anti-Static Weighing & Solubilization
  • Environmental Verification: Turn on the fume hood or powder weighing enclosure. Validation Check: Verify the digital flow monitor reads between 80–100 feet per minute (FPM). Do not open the vial if the alarm is sounding.

  • PPE Donning: Equip cotton lab coat, tight-fitting goggles, and 5-mil nitrile gloves.

  • Static Mitigation: Pass an anti-static ionizing gun (e.g., Zerostat) over the sealed chemical vial, the analytical balance, and your metal spatulas. Causality: Neutralizing the surface charge prevents the powder from aggressively repelling from the spatula during transfer.

  • Transfer: Using a V-shaped anti-static spatula, transfer the required mass of 3-(2,4-Dioxoimidazolidin-1-yl)alanine into a pre-tared, sealable glass vial (e.g., a septa-capped HPLC vial).

  • Solubilization: Instead of pouring solvent into an open vial, seal the vial first. Use a syringe to inject your solvent (DMSO/DMF) through the septum. Causality: This closed-system transfer entirely eliminates the risk of powder kick-up caused by the displacement of air when liquid is added.

Protocol B: Decontamination & Waste Disposal
  • Surface Decontamination: The hydantoin ring is relatively stable but can be physically lifted. Wipe down the balance and hood surface using disposable towels dampened with a 1% sodium hypochlorite solution or standard laboratory surfactant, followed by a DI water wipe.

  • Waste Segregation:

    • Solid Waste: Contaminated spatulas, empty vials, and wiping towels must be placed in a sealed bag labeled "Hazardous Solid Waste - Synthetic Amino Acids."

    • Liquid Waste: Any leftover DMSO/DMF solutions containing the compound must be disposed of in a designated "Non-Halogenated Organic Solvent" waste carboy.

  • Doffing: Remove gloves inside out to trap surface contaminants. Wash hands with soap and water immediately after doffing. This aligns with the chemical management guidelines outlined in Prudent Practices in the Laboratory [3].

Safety Workflow & Spill Response Architecture

The following logic diagram maps the critical path for handling operations, including the immediate transition into spill response mode if containment is breached.

PPE_Workflow A 1. Hazard Assessment (CAS: 95657-12-8) B 2. Don Prescribed PPE (Nitrile, Goggles, Coat) A->B C 3. Environmental Control (Verify Hood Flow) B->C D 4. Anti-Static Weighing & Transfer C->D E 5. Solubilization (e.g., DMSO/DMF) D->E F Containment Breach? E->F G Execute Spill Protocol (Evacuate, P100, Wipe) F->G Yes H Proceed to Experimental Workflow F->H No I Doffing & Waste Disposal G->I H->I

Workflow for safe handling and spill management of 3-(2,4-Dioxoimidazolidin-1-yl)alanine.

Spill Response Causality Note: If a dry spill occurs outside the fume hood, never dry sweep. Dry sweeping imparts kinetic energy that instantly aerosolizes the powder. Instead, evacuate the immediate area, don a P100 respirator, and cover the spill with damp paper towels to trap the dust before wiping inward.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic. Centers for Disease Control and Prevention. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dioxoimidazolidin-1-yl)alanine
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3-(2,4-Dioxoimidazolidin-1-yl)alanine
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